Pyrimidine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBIYLGJUVNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595001 | |
| Record name | Pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142047-90-3 | |
| Record name | Pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Novel Synthesis Methods for Pyrimidine-2-sulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a sulfonamide group at the 2-position, these derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into novel and efficient synthetic methodologies for Pyrimidine-2-sulfonamide derivatives, providing detailed experimental protocols, comparative data, and visual workflows to aid researchers in this dynamic field.
Microwave-Assisted Synthesis: A Green and Efficient Approach
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. This method has been successfully applied to the synthesis of various sulfonamide derivatives, often reducing reaction times from hours to minutes.
General Workflow for Microwave-Assisted Synthesis
The synthesis of this compound derivatives via microwave irradiation typically involves the reaction of a suitable pyrimidine precursor with a sulfonyl chloride derivative in the presence of a base. The specific conditions can be optimized for different substrates.
Caption: General workflow for microwave-assisted synthesis of this compound derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide Derivatives[3]
This protocol describes the synthesis of pyrazoline-containing benzenesulfonamide derivatives, where the sulfonamide is attached to a pyrazoline ring which can be considered a precursor or analogue to pyrimidine derivatives in some contexts of heterocyclic chemistry.
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Chalcone Synthesis: An aqueous solution of NaOH (10% w/v, 10 mL) is added to a mixture of an appropriate acetophenone (16 mmol) and 4-hydroxybenzaldehyde (16 mmol) in ethanol (5 mL). The reaction mixture is stirred at room temperature for 24–48 hours at 0–5 °C. The reaction progress is monitored by TLC.
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Microwave Synthesis of Sulfonamides: A solution of para-hydrazinobenzenesulfonamide hydrochloride (2 mmol) in ethanol (20 mL) is irradiated for 5 minutes at 200 °C, 300W, and 13 bar in a microwave reactor. The suitable chalcone derivative (2 mmol) dissolved in ethanol (5 mL) is then added to the reaction tube. The mixture is irradiated for 7 minutes at 200 °C, 300W, and 7 bar.
-
Work-up and Purification: After the reaction, the flask's content is concentrated to half its volume and cooled at +4 °C for 1 hour. The resulting solid is filtered, washed, and purified.
| Compound | R | Yield (%) |
| 8 | -H | 85 |
| 9 | 4-CH3 | 88 |
| 10 | 4-F | 90 |
| 11 | 4-Cl | 92 |
| 12 | 4-Br | 91 |
| 13 | 4-NO2 | 87 |
| 14 | 3-NO2 | 86 |
| Table 1: Yields of synthesized 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives (8-14) via microwave irradiation. |
One-Pot Multi-Component Reactions
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation. This approach is highly valuable for the construction of complex heterocyclic systems like pyrimidine-2-sulfonamides.
Logical Flow of a One-Pot Synthesis
The core principle of a one-pot reaction is the sequential addition of reagents or the concurrent reaction of multiple components to form the final product without isolating intermediates.
Caption: Logical flow diagram of a one-pot multi-component reaction.
Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives[4]
This method describes the synthesis of novel pyrido[2,3-d]pyrimidine derivatives using a nanocatalyst under solvent-free conditions.
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Catalyst: HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst [γ-Fe2O3@HAp-SO3H] is utilized.
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Reaction Mixture: A mixture of 6-amino-2-(methylthio or ethylthio)pyrimidin-4(3H)-one (1 mmol), Meldrum's acid (1 mmol), and an aryl aldehyde (1 mmol) is prepared.
-
Reaction Conditions: The mixture is heated at 60 °C under solvent-free conditions in the presence of the nanocatalyst.
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Work-up: The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.
| Entry | Ar | Time (min) | Yield (%) |
| 1 | C6H5 | 20 | 95 |
| 2 | 4-MeC6H4 | 25 | 93 |
| 3 | 4-MeOC6H4 | 30 | 94 |
| 4 | 4-ClC6H4 | 15 | 96 |
| 5 | 4-NO2C6H4 | 15 | 98 |
| 6 | 3-NO2C6H4 | 18 | 97 |
| Table 2: Synthesis of pyrido[2,3-d]pyrimidine derivatives using a one-pot, three-component reaction. |
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance for the synthesis of complex molecules, including pyrimidine derivatives.
General Scheme for Palladium-Catalyzed Cross-Coupling
A typical palladium-catalyzed cross-coupling reaction involves an oxidative addition of an organic halide or triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst.
Caption: Catalytic cycle for a generic Palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Hiyama Cross-Coupling of Pyrimidin-2-yl Tosylates[8]
This protocol details an efficient method for the C2-arylation of pyrimidine derivatives.
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Reaction Setup: A mixture of pyrimidin-2-yl tosylate (0.2 mmol), trimethoxy(phenyl)silane (0.4 mmol), PdCl2 (0.006 mmol), PCy3 (0.012 mmol), TBAF (0.4 mmol), and CuCl (0.2 mmol) in dioxane (2.0 mL) is prepared in a sealed tube.
-
Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
| Entry | Pyrimidin-2-yl tosylate | Product | Yield (%) |
| 1 | 4,6-dimethylpyrimidin-2-yl tosylate | 2-phenyl-4,6-dimethylpyrimidine | 95 |
| 2 | 4-chloropyrimidin-2-yl tosylate | 2-phenyl-4-chloropyrimidine | 78 |
| 3 | 4-methoxypyrimidin-2-yl tosylate | 2-phenyl-4-methoxypyrimidine | 85 |
| Table 3: Yields for the Pd-catalyzed Hiyama cross-coupling of pyrimidin-2-yl tosylates with trimethoxy(phenyl)silane. |
Biological Significance and Signaling Pathways
This compound derivatives are of significant interest due to their potential as therapeutic agents, particularly in oncology. Many of these compounds exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).
Inhibition of EGFR Signaling Pathway
Certain pyrimidine-sulfonamide hybrids have been developed as inhibitors of EGFR, including drug-resistant mutants. By blocking the tyrosine kinase activity of EGFR, these compounds can halt downstream signaling cascades that promote cell growth and division.
Caption: Simplified diagram of EGFR signaling pathway and its inhibition by this compound derivatives.
This guide provides a snapshot of the innovative synthetic strategies currently employed for the synthesis of this compound derivatives. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers aiming to design and synthesize novel compounds with enhanced therapeutic potential. The continuous development of such efficient and green synthetic methods is crucial for advancing drug discovery and development in this important class of heterocyclic compounds.
Biological activity of Pyrimidine-2-sulfonamide in cancer cell lines
An In-Depth Technical Guide to the Biological Activity of Pyrimidine-2-Sulfonamide Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer activities of this compound derivatives. It consolidates quantitative data on their efficacy, details the experimental protocols used for their evaluation, and illustrates key mechanisms and workflows through diagrams. The hybridization of pyrimidine and sulfonamide moieties is a promising strategy in the development of novel and effective anticancer candidates, as these hybrids can act on multiple biological targets within cancer cells.
Quantitative Biological Activity: In Vitro Cytotoxicity
The antiproliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The data below summarizes the IC50 values for several promising compounds.
Table 1: IC50 Values (µM) of Pyrimidine-Sulfonamide Derivatives in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 | T-47D | Reference Compound |
| Hybrid 17 | 2.50 | 2.40 | 2.40 | 5-Fluorouracil (2.46) |
| Hybrid 58 | 6.17 | 8.68 | - | Doxorubicin (1.6) |
| Compound 3d | 43.4 | 35.9 | - | - |
| Compound 4d | 39.0 | 35.1 | - | - |
| Compound 8b | 7.13 | 4.62 | - | Doxorubicin / Cisplatin |
Data sourced from multiple studies.
Table 2: IC50 Values (µM) of Pyrimidine-Sulfonamide Derivatives in Colon Cancer Cell Lines
| Compound | HCT-116 | HT-29 | SW-620 | Reference Compound |
| Hybrid 3a | 5.66 | - | - | Doxorubicin (3.30) |
| Hybrid 3b | 9.59 | - | - | Doxorubicin (3.30) |
| Hybrid 9a | 9.64 | - | - | 5-Fluorouracil (37.22) |
| Hybrid 9b | - | 9.95 | - | 5-Fluorouracil (16.07) |
| Compound PS14 | 19.87 | - | - | 5-Fluorouracil |
Data sourced from multiple studies.
Table 3: IC50 Values (µM) of Pyrimidine-Sulfonamide Derivatives in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Hybrid 28 | HepG2 | Liver | 6.99 | Doxorubicin (6.75) |
| Compound PS14 | HeLa | Cervical | 15.13 | 5-Fluorouracil |
| Compound PS14 | A-549 | Lung | 12.64 | 5-Fluorouracil |
| Compound 12e | H1975 | Lung | 0.0006 | - |
| Compound 7c | MCF-7 | Breast | - | Arrest at S phase |
Data sourced from multiple studies.
Mechanisms of Action
Pyrimidine-sulfonamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.
Inhibition of Signaling Pathways
A primary mechanism for many of these compounds is the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling cascades like the PI3K/Akt pathway, which is vital for cell growth and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Cell Cycle Arrest and Apoptosis
Studies have shown that these derivatives can induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from progressing through division. Furthermore, they are potent inducers of apoptosis (programmed cell death). Flow cytometry analysis shows that treatment with compounds like PS14 leads to a significant increase in the percentage of apoptotic cells in HeLa, HCT-116, A-549, and HepG2 lines.
Caption: Logical flow from treatment to tumor growth inhibition.
Experimental Protocols
Standardized protocols are essential for the evaluation of anticancer compounds. The following sections detail the methodologies for key in vitro assays.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the viable cell number. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies apoptosis by using Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. PI, a nucleic acid dye, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Protocol:
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Cell Culture and Treatment: Seed 1 x 10^6 cells in a culture flask. After 24-48 hours, treat with the desired concentration of the compound and incubate for the determined period (e.g., 24 or 48 hours).
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Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.
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Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
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Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution based on DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their fluorescence intensity.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells, including any floating in the medium, by trypsinization.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using PI staining.
An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-2-sulfonamides as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pyrimidine-2-sulfonamide derivatives as kinase inhibitors. It delves into their binding modes, target specificity, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and molecular interactions.
Core Mechanism of Action: Targeting the Kinase ATP-Binding Site
This compound based kinase inhibitors primarily function as ATP-competitive inhibitors. The core pyrimidine scaffold is a "privileged" structure in kinase inhibitor design, adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor. The sulfonamide moiety and other substitutions on the pyrimidine ring extend into adjacent hydrophobic pockets and interact with key residues, contributing to the inhibitor's potency and selectivity.
A key feature of some this compound inhibitors is their potential for covalent inhibition. In such cases, a reactive group on the inhibitor forms a covalent bond with a nucleophilic residue, often a cysteine, within or near the ATP-binding site. This irreversible binding leads to prolonged inhibition of the kinase.
Quantitative Data: Inhibitory Potency and Selectivity
The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 / Ki | Reference |
| Hybrid 10a | ALK | 3.31 nM | [1] |
| Hybrid 10a | EGFR | 17.74 nM | [1] |
| Hybrid 28 | VEGFR-2 | 100 nM | [1] |
| Hybrid 17 | Carbonic Anhydrase II | 1.72 nM (Ki) | [1] |
| Compound 7e | FAK | <100 nM | [2] |
| Compound 1a | AKA | single-digit nM | [3] |
| Compound 1a | CDK1 | single-digit nM | [3] |
| Compound 73 | CDK2 | 44 nM | |
| Compound 73 | CDK1 | 86,000 nM |
Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hybrid 10a-c | H2228, H1975 | Lung Cancer | 0.011 - 0.081 | [1] |
| Hybrid 11a,b | H2228, H1975 | Lung Cancer | 0.0125 - 0.067 | [1] |
| Hybrid 28 | HepG2, HCT-116, MCF-7 | Liver, Colon, Breast Cancer | 6.99 - 8.98 | [1] |
| Hybrid 17 | MDA-MB-231, MCF-7, T-47D | Breast Cancer | 2.40 - 2.50 | [1] |
| PS14 | HeLa, HCT-116, A549, HepG2 | Cervical, Colon, Lung, Liver Cancer | 12.64 - 22.20 | [1] |
| Compound 7e | AsPC-1, Panc-1, BxPC-3 | Pancreatic Cancer | <10 | [2] |
| Compound 1d | HL-60 (TB), SR | Leukemia | Growth Inhibition >100% at 10 µM | [4] |
| Compound 1d | T-47D, MCF-7 | Breast Cancer | Growth Inhibition 82-95% at 10 µM | [4] |
| Compound 22 | MCF-7, HepG-2, HCT-116 | Breast, Liver, Colon Cancer | 2.96 | [5] |
Key Signaling Pathways Targeted by this compound Inhibitors
These inhibitors have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound inhibitor.
CDK/Cell Cycle Signaling Pathway
Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Inhibiting CDKs can lead to cell cycle arrest and apoptosis.
Caption: this compound inhibitors can arrest the cell cycle by targeting various CDKs.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, drives the growth of certain cancers.
Caption: Blockade of oncogenic ALK signaling by a this compound inhibitor.
ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is frequently hyperactivated in cancer, promoting cell growth and survival.
Caption: Inhibition of the ERK/MAPK signaling cascade by a this compound inhibitor targeting ERK.
Molecular Interactions: A Closer Look at the Binding Mode
Crystallographic and molecular docking studies have provided detailed insights into how this compound inhibitors bind to the kinase active site. The following diagram illustrates a representative binding mode of a sulfonamide inhibitor within the ATP-binding pocket of CDK2, based on PDB entry 3QTX.[6]
Caption: Schematic of this compound inhibitor interactions within the CDK2 active site.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound kinase inhibitors.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the this compound inhibitor at various concentrations in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at the optimal temperature for the kinase.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Second Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The decrease in luminescence in the presence of the inhibitor corresponds to its inhibitory activity.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for the MTT Cell Proliferation Assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of Kinase Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.
Experimental Workflow:
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of Pyrimidine-2-sulfonamide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and enzyme inhibitory properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Pyrimidine and sulfonamide moieties are prevalent in a multitude of clinically approved drugs, owing to their favorable physicochemical and pharmacokinetic properties.[1] The combination of these two pharmacophores into a single molecular entity, the this compound core, has yielded potent inhibitors of various biological targets. These analogs have shown significant promise as anticancer agents by targeting key enzymes involved in cell proliferation and survival, such as protein kinases and carbonic anhydrases.[1][2] This guide will delve into the nuanced structure-activity relationships that govern the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine ring and the sulfonamide group. The following sections summarize the key SAR findings from various studies.
Anticancer Activity
The anticancer activity of this class of compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these analogs.
Key SAR Observations for Anticancer Activity:
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Substitutions at the C-4 Position of the Pyrimidine Ring: The introduction of bulky and lipophilic groups at the C-4 position generally enhances anticancer activity. For instance, a cyclopentyl group at this position has been shown to be favorable.[1]
-
Piperidinyl vs. Pyrrolidinyl Moieties: At the C-2 position of the pyrimidine, a piperidinyl ring is often more favorable for activity against colon cancer cells (HCT-116) than a pyrrolidinyl ring.[1]
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Fused Ring Systems: Thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine-sulfonamide hybrids have demonstrated potent antiproliferative activity, particularly when a six-membered cycloalkylamino group is present on the pyrimidine moiety.[1]
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Importance of the Sulfonamide Moiety: While the sulfonamide group is a key feature, in some cases, it has been found to not be essential for high anticancer activity, suggesting that other structural features can compensate.[1] The presence of a hydrogen-bond donor, such as a carboxylic acid or hydroximic acid, in conjunction with the sulfonamide can enhance activity.[1]
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound ID | R1 (C4-pyrimidine) | R2 (Sulfonamide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | - | Piperidinyl at C2 | HCT-116 | 1.73 | [1] |
| 1b | - | Pyrrolidinyl at C2 | HCT-116 | 3.94 | [1] |
| 9a | Cyclopentyl | - | HCT-116 | 9.64 | [1] |
| 9b | Cyclopentyl | - | HT-29 | 9.95 | [1] |
| 50a | - | - | MIA PaCa-2 | 0.45 | [1] |
| 50b | - | - | MIA PaCa-2 | 0.94 | [1] |
| 51a | - | Pyrrolo[2,3-d]pyrimidine | HeLa | 3.17 | [1] |
| 51b | - | Pyrrolo[2,3-d]pyrimidine | HeLa | 2.71 | [1] |
| 17 | Thioether-containing | - | MDA-MB-231 | 2.40 | [1] |
| 28 | Methyl | Diazepam hybrid | HepG2 | 6.99 | [1] |
Enzyme Inhibition
This compound analogs have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. Certain isoforms, such as CA II, CA IX, and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer therapy. The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group, which is a key feature for CA inhibition.
Key SAR Observations for CA Inhibition:
-
The unsubstituted sulfonamide group is critical for coordinating with the zinc ion in the active site of carbonic anhydrases.
-
Modifications to the pyrimidine ring and the aryl portion of the sulfonamide can significantly impact isoform selectivity.[3]
-
For charged derivatives, the polarizability of the molecule appears to favor the inhibition of membrane-bound CAs.[3]
Table 2: Carbonic Anhydrase Inhibition by a this compound Analog
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 17 | CA II | 1.72 | [1] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα) are critical kinases in signaling pathways that drive tumor angiogenesis and cell growth.
Key SAR Observations for Kinase Inhibition:
-
VEGFR-2: A pyrimidine-sulfonamide-diazepam hybrid has shown potent VEGFR-2 inhibition, comparable to the approved drug sorafenib.[1]
-
PI3Kα: Thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine-sulfonamide hybrids have demonstrated potent inhibitory effects against PI3Kα.[1]
Table 3: Kinase Inhibition by this compound Analogs
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 28 | VEGFR-2 | 100 | [1] |
| 59a | PI3Kα | 7.2 | [1] |
| 59b | PI3Kα | 1.7 | [1] |
| 60a | PI3Kα | 3.1 | [1] |
| 60b | PI3Kα | 2.5 | [1] |
| 60c | PI3Kα | 4.6 | [1] |
Werner syndrome (WRN) helicase is a promising target for cancers with microsatellite instability. Pyrimidine-2-sulfonamides have been identified as covalent inhibitors of WRN helicase.
Key SAR Observations for WRN Helicase Inhibition:
-
The sulfonamide NH group is a key driver of compound potency.[4]
-
2-Sulfonamide analogues are significantly more potent than their 2-sulfonyl counterparts.[4]
-
The potency is largely driven by an increased binding affinity for WRN rather than chemical reactivity.[4][5]
Table 4: WRN Helicase Inhibition by this compound Analogs
| Compound ID | Target Enzyme | IC50 (nM) | KD (nM) | KI (nM) | Reference |
| H3B-960 | WRN Helicase | 22 | 40 | 32 | [4] |
| H3B-968 | WRN Helicase | ~10 | - | - | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. This section provides methodologies for key assays cited in the SAR analysis.
Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition Assays
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).
Protocol:
-
Reagent Preparation: Prepare a stock solution of the CA enzyme, the substrate p-NPA, and the test inhibitors.
-
Assay Setup: In a 96-well plate, add the assay buffer (e.g., Tris-HCl), the CA enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The Ki value can be determined using the Cheng-Prusoff equation.
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), ATP, and the test compounds.
-
Assay Setup: In a suitable assay plate, combine the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a defined period at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ADP-Glo™ kinase assay which measures ADP production as a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant PI3Kα (p110α/p85α) enzyme, a lipid substrate (e.g., PI(4,5)P2), ATP, and the test inhibitor.
-
Assay Setup: In a 384-well plate, add the test inhibitor at various concentrations. Then add a mixture of the PI3Kα enzyme and lipid substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
This assay monitors the unwinding of a forked DNA substrate by WRN helicase.
Protocol:
-
Reagent Preparation: Prepare solutions of full-length WRN protein, a forked DNA substrate with a quenched fluorophore, ATP, and the test compounds.
-
Assay Setup: In a 384-well plate, incubate the WRN enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the DNA substrate and ATP.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the DNA is unwound, separating the fluorophore from the quencher.
-
Data Analysis: Determine the initial rates of DNA unwinding and calculate the percentage of inhibition to determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is often dysregulated in cancer. This compound analogs can indirectly affect this pathway by inhibiting upstream kinases like VEGFR-2.
References
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrimidine-2-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine-2-sulfonamides represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural motif that combines the pyrimidine core with a sulfonamide group, these molecules have demonstrated a broad spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery. Their ability to interact with a diverse range of biological targets has led to the development of potent inhibitors for enzymes implicated in cancer, microbial infections, and inflammatory processes. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted pyrimidine-2-sulfonamides, offering detailed experimental protocols and insights into their mechanisms of action.
Discovery and Biological Activities
The fusion of the pyrimidine ring, a cornerstone of nucleic acids, with the sulfonamide group, a classic pharmacophore, has generated a rich field of chemical biology.[1][2] These hybrid molecules have been extensively explored for various therapeutic applications, primarily driven by their success as enzyme inhibitors.
Anticancer Activity
A significant area of research has focused on the anticancer potential of pyrimidine-sulfonamide derivatives. These compounds have been shown to target several key proteins and signaling pathways involved in tumor growth, proliferation, and survival.[1]
-
WRN Helicase Inhibitors: Recent high-throughput screening campaigns have identified 2-sulfonyl/sulfonamide pyrimidines as novel, covalent inhibitors of Werner syndrome (WRN) helicase.[3][4] WRN helicase is a synthetic lethal target in cancers with microsatellite instability (MSI-H), a common feature in various tumors resulting from deficient DNA mismatch repair.[5] The sulfonamide NH group has been identified as a crucial driver of potency in these inhibitors.[3][4]
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Hybridization with a sulfonamide moiety has yielded potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Bruton's Tyrosine Kinase (BTK).[1] Inhibition of these kinases disrupts signaling pathways essential for tumor angiogenesis, cell cycle progression, and cancer cell survival.
-
Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are the most prominent class of inhibitors for carbonic anhydrases, metalloenzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Pyrimidine-sulfonamide hybrids leverage this property to inhibit cancer cell proliferation.[1]
Antimicrobial and Anti-inflammatory Activity
Beyond oncology, substituted pyrimidine-sulfonamides have shown promise as antimicrobial and anti-inflammatory agents.
-
Antimicrobial Agents: Novel series of pyrimidine-based sulfonamides have been synthesized and assessed for their antibacterial and antifungal activities. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the pyrimidine ring enhances antimicrobial potency.[6]
-
Anti-inflammatory Agents: The mechanism of action for the anti-inflammatory effects of pyrimidines is often associated with the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[7] The sulfonamide moiety can contribute to this activity and modulate the pharmacokinetic properties of the compounds.
Data Presentation: Biological Activity
The following tables summarize the quantitative data for the biological activity of selected substituted pyrimidine-2-sulfonamide derivatives reported in the literature.
Table 1: Anticancer and Enzyme Inhibitory Activity
| Compound/Series | Target | Cell Line / Assay | Activity (IC₅₀ / GI₅₀) | Reference |
| H3B-968 | WRN Helicase | Biochemical Assay | ~10 nM | [3][4] |
| H3B-960 | WRN Helicase | Biochemical Assay | 22 nM | [3][4] |
| Hybrid 1a | Proliferation | HCT-116 (Colon) | 1.73 µM | [1] |
| Hybrid 4a,b | VEGFR-2 | Biochemical Assay | 120 nM, 100 nM | [1] |
| Hybrid 5 | Proliferation | T-47D, MCF-7, MDA-MB-231 (Breast) | 2.40 µM | [1] |
| Hybrid 15 | Fam20C Kinase | MDA-MB-468, MDA-MB-231, MCF-7 | 5.98–10.34 µM | [1] |
| Hybrid 28 | VEGFR-2 | Biochemical Assay | 100 nM | [1] |
| Hybrid 47 | Polo-likekinase 4 (PLK4) | Biochemical Assay | 85 nM | [1] |
| Hybrid 48 | Bruton's Tyrosine Kinase (BTK) | Biochemical Assay | 4.9 nM | [1] |
| Hybrid 49 | Cyclin Dependent Kinase 4 (CDK4) | Biochemical Assay | 150 nM | [1] |
Table 2: Antimicrobial Activity
| Compound Series | Pathogen | Activity (MIC) | Key SAR Finding | Reference |
| Pyrimidine-based sulfonamides | Various bacteria & fungi | Moderate to good | Electron-withdrawing groups enhance potency | [6] |
| Pyrimidine sulfonate esters (A₅ ) | Xanthomonas oryzae pv. oryzae | 4.24 µg/mL (EC₅₀) | - | [8] |
| Pyrimidine sulfonate esters (A₃₃ ) | Xanthomonas axonopodis pv. citri | 44.11 µg/mL (EC₅₀) | - | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the context and application of these compounds.
Synthesis and Experimental Protocols
The synthesis of substituted pyrimidine-2-sulfonamides can be achieved through various chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
-
Condensation with Guanidine: A common and versatile method involves the condensation of a β-dicarbonyl compound (or its equivalent, like an enaminone) with guanidine to form the 2-aminopyrimidine core. The sulfonamide moiety can be introduced before or after the pyrimidine ring formation.
-
From 2-Chloropyrimidines: Substitution of a chlorine atom at the C-2 position of the pyrimidine ring with a sulfonamide group via nucleophilic aromatic substitution is another effective strategy.
-
Multi-component Reactions: Efficient one-pot, multi-component reactions have been developed to construct the substituted pyrimidine ring with the sulfonamide precursor in a single step, offering advantages in terms of atom economy and operational simplicity.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide
This protocol is based on the general synthesis of 2-aminopyrimidine derivatives via condensation.
-
Step 1: Synthesis of the Chalcone Intermediate.
-
To a solution of 4-acetylbenzenesulfonamide (1.0 eq) in ethanol, add an appropriately substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH solution) dropwise to the stirring mixture at room temperature.
-
Continue stirring for 12-24 hours. The formation of a precipitate indicates product formation.
-
Filter the solid product, wash with cold water and then cold ethanol, and dry under vacuum to yield the chalcone intermediate.
-
-
Step 2: Cyclization to form the Pyrimidine Ring.
-
Suspend the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as n-butanol or ethanol.
-
Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq), to the mixture.
-
Reflux the reaction mixture for 8-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide product.
-
Protocol 2: Synthesis via Enaminone Intermediate
This protocol is adapted from methods used for the synthesis of diverse pyrimidine molecules.[10]
-
Step 1: Synthesis of the Enaminone.
-
Combine 1-(4-(sulfonyl)phenyl)ethan-1-one (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).
-
Heat the mixture at reflux for 2-4 hours.
-
Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization with Guanidine.
-
Dissolve the enaminone intermediate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add guanidine hydrochloride (1.2 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.
-
Reflux the mixture for 6-10 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Conclusion and Future Outlook
Substituted pyrimidine-2-sulfonamides are a compound class of immense therapeutic potential, with established and emerging roles as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of their synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening and detailed structure-activity relationship studies.
Future research will likely focus on several key areas:
-
Target Selectivity: Enhancing the selectivity of these inhibitors for their intended targets over related proteins to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Designing novel derivatives that can overcome known resistance mechanisms, particularly in oncology.
-
New Therapeutic Areas: Exploring the utility of this scaffold against novel biological targets and in other disease areas.
-
Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.
The continued exploration of the chemical space around the this compound core, guided by rational drug design and a deeper understanding of their biological targets, promises to deliver the next generation of innovative therapeutics.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Pyrimidine-2-Sulfonamide: A Versatile Scaffold for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its inherent structural features allow for versatile chemical modifications, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological targets, and therapeutic applications, with a focus on its role in anticancer drug discovery.
Introduction to the this compound Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and various clinically approved drugs, such as gefitinib and lapatinib.[1] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its widespread use in drug design.[2] When combined with a sulfonamide moiety, which is present in numerous FDA-approved drugs, the resulting pyrimidine-sulfonamide hybrids exhibit enhanced pharmacological properties.[1][3] These hybrids can simultaneously target multiple biological pathways, offering a promising strategy to overcome drug resistance and improve therapeutic efficacy.[1][4]
The sulfonamide group itself is a key pharmacophore, known for its role in inhibiting carbonic anhydrases and its favorable pharmacokinetic properties, including rapid absorption and good in vivo stability.[1][5] The combination of these two moieties in the this compound scaffold has led to the discovery of potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][7][8]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of a suitable pyrimidine precursor with a sulfonamide moiety. A general synthetic approach involves the reaction of an enaminone with guanidine hydrochloride to form the 2-aminopyrimidine core, which can then be further modified.[9]
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of a 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivative, based on methodologies described in the literature.[10]
Materials:
-
Substituted chalcone (A1-A6)
-
Guanidine hydrochloride
-
Isopropyl alcohol
-
Spectroscopic grade solvents for analysis (e.g., DMSO-d6 for NMR)
Procedure:
-
An equimolar ratio of the substituted chalcone and guanidine hydrochloride is taken in a round-bottom flask.
-
The reactants are dissolved in isopropyl alcohol.
-
The reaction mixture is refluxed for 8 hours.
-
Upon completion of the reaction, a precipitate is observed.
-
The precipitate is filtered, dried under a vacuum, and recrystallized to yield the final product.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][10]
Biological Targets and Therapeutic Applications
Derivatives of the this compound scaffold have shown significant activity against a range of biological targets, primarily in the context of cancer therapy.
Kinase Inhibition
Kinases are a major class of enzymes targeted by this compound derivatives. These compounds have been shown to inhibit several kinases involved in cancer cell proliferation and survival.
-
Extracellular Signal-Regulated Kinases (ERK): Pyrimidine molecules bearing a sulfonamide moiety have been rationally designed as novel ERK inhibitors.[7][9] ERK is a key component of the MAP kinase signaling pathway, which is often hyperactivated in various cancers.[7]
-
Aurora Kinase A (AKA) and Cyclin-Dependent Kinase 1 (CDK1): A novel class of pyrazolopyrimidine-sulfonamides has been identified as potent dual inhibitors of AKA and CDK1, both of which are critical for cell cycle progression.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrimidine-sulfonamide hybrids have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[1][11]
-
Focal Adhesion Kinase (FAK): Sulfonamide-substituted diphenylpyrimidines have been synthesized as potent FAK inhibitors, which play a crucial role in cell adhesion, migration, and survival.[8]
-
Cyclin-Dependent Kinase 4 (CDK4): A pyrrolo[2,3-d]pyrimidine–sulfonamide-pyrimidine hybrid has been identified as a potent inhibitor of CDK4.[1]
Other Biological Targets
-
Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, and pyrimidine-sulfonamide hybrids also exhibit this activity.[1][12] CAs are involved in pH regulation and are often overexpressed in tumors.
-
Werner Syndrome Protein (WRN): 2-Sulfonyl/sulfonamide pyrimidines have been discovered as novel covalent inhibitors of WRN helicase activity, which is a synthetic lethal target in microsatellite instability-high (MSI-H) cancers.[13][14]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and molecular targets.
Table 1: Anticancer Activity of Pyrimidine-Sulfonamide Hybrids
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4a | - | VEGFR2 Inhibition | 0.12 | [1] |
| 4b | - | VEGFR2 Inhibition | 0.1 | [1] |
| 5 | T-47D | MTT | 2.40 | [1] |
| 5 | MCF-7 | MTT | 2.50 | [1] |
| 5 | MDA-MB-231 | MTT | 2.40 | [1] |
| 9a | HCT-116 | MTT | 9.64 | [1] |
| 9b | HT-29 | MTT | 9.95 | [1] |
| 28 | HepG2 | MTT | 6.99 - 8.98 | [1] |
| 28 | HCT-116 | MTT | 6.99 - 8.98 | [1] |
| 28 | MCF-7 | MTT | 6.99 - 8.98 | [1] |
| 46 | MCF-7 | MTT | 0.96 | [1] |
| 46 | MDA-MB-468 | MTT | 1.07 | [1] |
| 49 | MIA PaCa-2 | MTT | 8.25 | [1] |
| 7e | AsPC-1 | - | <10 | [8] |
| 7e | Panc-1 | - | <10 | [8] |
| 7e | BxPC-3 | - | <10 | [8] |
| VIIb | Various | - | 1.06 - 8.92 (GI50) | [11] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1a | Aurora Kinase A | <10 | [6] |
| 1a | CDK1 | <10 | [6] |
| 49 | CDK4 | 150 | [1] |
| 28 | VEGFR-2 | 100 | [1] |
| H3B-968 | WRN Helicase | ~10 | [13][14] |
| VIIb | VEGFR-2 | 3600 | [11] |
| Sul-DPPYs | FAK | <100 | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation are provided below.
Caption: Experimental workflow for the discovery and development of this compound based drugs.
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound derivatives.
Caption: Inhibition of cell cycle progression by targeting CDKs and Aurora Kinase A.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable framework in the quest for novel therapeutic agents, particularly in oncology. The synthetic accessibility and the ability to modulate a wide range of biological targets underscore its importance in modern drug discovery. The hybridization of the pyrimidine and sulfonamide pharmacophores has yielded compounds with potent in vitro and in vivo efficacy.[1] Future research in this area will likely focus on the rational design of more selective and potent inhibitors, the exploration of novel biological targets, and the development of compounds with improved pharmacokinetic and safety profiles. The continued investigation of this compound derivatives holds great promise for the development of next-generation therapies for cancer and other diseases.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
In Silico Modeling of Pyrimidine-2-Sulfonamide Target Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of pyrimidine-2-sulfonamide derivatives to their biological targets. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Computational approaches are instrumental in elucidating the molecular interactions driving these activities, guiding lead optimization, and predicting pharmacokinetic profiles.
Introduction to Pyrimidine-2-Sulfonamides and In Silico Modeling
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors.[1] The sulfonamide group often acts as a key pharmacophore, participating in crucial interactions with the target protein, while the pyrimidine ring and its substituents provide opportunities for modulating potency, selectivity, and physicochemical properties.
In silico modeling plays a pivotal role in the rational design and development of this compound-based therapeutics.[2][3] These computational techniques allow for the rapid and cost-effective evaluation of large libraries of virtual compounds, providing insights into their potential binding modes, affinities, and drug-likeness properties before their synthesis and experimental testing.[4][5] This guide will delve into the core in silico methods, their practical application to pyrimidine-2-sulfonamides, and the interpretation of the generated data.
Key Biological Targets of Pyrimidine-2-Sulfonamides
In silico and experimental studies have identified several key protein targets for this compound derivatives. Understanding these targets and their roles in disease is crucial for designing effective inhibitors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[6][7] Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor growth and metastasis.[8][9] Pyrimidine-sulfonamide hybrids have shown potent inhibitory activity against VEGFR-2.[7]
-
Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10][11] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[12][13] Sulfonamides are a well-established class of CA inhibitors.[10]
-
Werner Syndrome ATP-dependent Helicase (WRN): A multifunctional enzyme involved in DNA repair, replication, and recombination.[14] WRN is a synthetic lethal target in microsatellite instable (MSI) cancers, making it an attractive target for cancer therapy.[14][15] 2-Sulfonyl/sulfonamide pyrimidines have been identified as covalent inhibitors of WRN.[14][15]
-
Other Targets: Pyrimidine-sulfonamide derivatives have also been investigated as inhibitors of other targets, including L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) for antimicrobial activity and various protein kinases.[16]
Core In Silico Modeling Techniques
A typical in silico drug discovery workflow for this compound inhibitors involves a series of computational methods to predict their interaction with a target protein and their potential as drug candidates.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It is a fundamental tool for virtual screening and understanding ligand-protein interactions.
Experimental Protocol: Molecular Docking of a this compound with VEGFR-2
-
Preparation of the Receptor:
-
Preparation of the Ligand:
-
The 3D structure of the this compound derivative is generated using chemical drawing software and optimized using a suitable force field.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of VEGFR-2. The dimensions and coordinates of the grid box are determined based on the position of the co-crystallized ligand or by identifying the binding pocket using pocket detection algorithms.
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.
-
Multiple docking runs are performed to ensure the convergence of the results.
-
-
Analysis of Results:
-
The resulting docking poses are clustered and ranked based on their predicted binding energies.
-
The lowest energy conformation is selected as the most probable binding mode.
-
The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking.[18]
Experimental Protocol: MD Simulation of a this compound-VEGFR-2 Complex
-
System Preparation:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
A force field (e.g., CHARMM36, AMBER) is applied to describe the interatomic interactions.[19]
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Positional restraints are often applied to the protein and ligand heavy atoms during equilibration.
-
-
Production Run:
-
A production MD simulation is run for a specified period (e.g., 100 ns) without any restraints.[20] The trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The stability of the protein-ligand complex is analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of the protein residues is assessed by calculating the Root Mean Square Fluctuation (RMSF).[20]
-
Other parameters like the radius of gyration (Rg) and the number of hydrogen bonds over time are also analyzed to understand the conformational changes and interaction stability.[20]
-
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[21][22]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the stable part of the MD simulation trajectory.
-
-
Energy Calculations:
-
For each snapshot, the following energy terms are calculated:
-
Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.
-
Solvation Free Energy (ΔGsolv): Comprises the polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann or Generalized Born model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA).[23]
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) is calculated as the sum of the changes in the molecular mechanics energy and the solvation free energy upon ligand binding. The entropic contribution is often neglected for ranking congeneric ligands.
-
ADME/Tox Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity (Tox) prediction is crucial for evaluating the drug-likeness of a compound.[24][25] Various computational models and online servers (e.g., SwissADME, pkCSM) are available for this purpose.
Key Parameters Predicted:
-
Lipinski's Rule of Five: Predicts oral bioavailability based on molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors.
-
Aqueous Solubility (logS): Affects absorption and distribution.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity: Predicts potential liver damage.
-
Carcinogenicity and Mutagenicity: Predicts the potential to cause cancer or genetic mutations.[24]
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico studies on this compound derivatives targeting key proteins.
Table 1: Binding Affinities of this compound Derivatives
| Compound/Derivative | Target Protein | Method | Binding Affinity (kcal/mol) | IC50/Ki (nM) | Reference |
| Pyrimidine-sulfonamide 1 | VEGFR-2 | Docking | -9.2 | - | [7] |
| Pyrimidine-sulfonamide 23 | VEGFR-2 | Docking | -99.50 | 52.3 | [7] |
| Pyrimidine-sulfonamide 15 | VEGFR-2 | - | - | 78.7 | [8] |
| Pyrimidine-sulfonamide 3a | VEGFR-2 | - | - | 200.7 | [8] |
| Pyrimidine-sulfonamide 6 | VEGFR-2 | - | - | 1507.3 | [8] |
| Pyrimidinebenzenesulfonamide | Carbonic Anhydrase I | TSA/ITC | - | 0.5 | [10] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | Carbonic Anhydrase II | Stopped-flow CO2 hydration | - | - | [11] |
| H3B-960 | WRN | ITC | - | KD = 40 | [14][15] |
| H3B-968 | WRN | - | - | ~10 | [14][15] |
| H3B-859 | WRN | ADP-Glo assay | - | 865 | [14] |
| H3B-219 | WRN | ADP-Glo assay | - | 171 | [14] |
| 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide | GlcN-6-P | Docking | - | - | [16] |
| This compound Va | CDK2/Cyclin A | Docking | -16.26 | - | [26] |
Table 2: In Silico ADME/Tox Predictions for Selected Pyrimidine-Sulfonamide Derivatives
| Compound | Property | Predicted Value | Method/Server | Reference |
| Pyridine-sulfonamide 15a | Caco-2 Permeability | Good | Pre-ADMET | [24] |
| hERG Inhibition | High Risk | Pre-ADMET | [24] | |
| Ames Test | Mutagen | Pre-ADMET | [24] | |
| Carcinogenicity (Mouse) | Carcinogen | Pre-ADMET | [24] | |
| Imidazo[1,2-a]pyrimidine 3g | Caco-2 Permeability | > -5.15 cm/s (Good) | pkCSM | [25] |
| Hepatotoxicity | Not predicted | pkCSM | [25] | |
| Carcinogenicity | Not predicted | pkCSM | [25] |
Visualizing Molecular Interactions and Pathways
Graphviz diagrams are used to visualize complex relationships, such as signaling pathways and experimental workflows.
VEGFR-2 Signaling Pathway
VEGFR-2 activation by VEGF initiates a cascade of downstream signaling events that promote angiogenesis.
Logical Workflow for Computational Binding Analysis
The process of analyzing the binding of a this compound derivative to its target involves a logical sequence of computational steps.
Conclusion
In silico modeling is an indispensable component of modern drug discovery, providing powerful tools to investigate the target binding of this compound derivatives. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a deep understanding of the structure-activity relationships that govern inhibitor potency and selectivity. Furthermore, in silico ADME/Tox predictions help to identify candidates with favorable drug-like properties early in the development pipeline. The continued advancement of computational methods and hardware will further enhance the predictive power of these approaches, accelerating the discovery of novel and effective this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 18. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-sulfonamide is a heterocyclic organic compound featuring a pyrimidine ring substituted with a sulfonamide group. This core structure is of significant interest in medicinal chemistry, as the pyrimidine scaffold is a key component of nucleobases and the sulfonamide group is a well-established pharmacophore.[1] Derivatives of pyrimidine-sulfonamide have demonstrated a wide range of biological activities, including potent anticancer and enzyme inhibitory effects.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of the parent compound, this compound, including its synthesis, spectral characteristics, and a discussion of the biological pathways modulated by its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂S | [4] |
| Molecular Weight | 159.17 g/mol | [4] |
| Exact Mass | 159.01024758 Da | [4] |
| Topological Polar Surface Area | 94.3 Ų | [4] |
| Calculated logP | -0.9 | [4] |
| Appearance | White to off-white crystalline solid (presumed) | [5] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of the parent this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for related compounds.[8][9] The most common approach for the synthesis of aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride.[8]
A potential synthetic pathway for this compound would involve the reaction of 2-aminopyrimidine with a suitable sulfonylating agent. A general representation of this synthesis is provided below.
Experimental Protocols
1. Synthesis of this compound (General Approach)
This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[8][9]
-
Step 1: Preparation of 2-Aminopyrimidine. 2-Aminopyrimidine can be synthesized via the condensation of guanidine with a suitable three-carbon precursor, such as malondialdehyde or a derivative.[10]
-
Step 2: Sulfonylation of 2-Aminopyrimidine.
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a suitable anhydrous solvent such as pyridine or a mixture of acetone and pyridine.[11]
-
Cool the solution in an ice bath.
-
Slowly add a sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂) or a pre-formed sulfonyl chloride derivative (e.g., benzenesulfonyl chloride, though this would yield an N-phenyl this compound), to the cooled solution with stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a dilute aqueous acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
2. Characterization by Spectral Methods
The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the amine protons of the sulfonamide group. The chemical shifts of the pyrimidine protons would be influenced by the electron-withdrawing nature of the sulfonamide group.[12][13]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrimidine ring.[12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of this compound.[17] Fragmentation patterns could provide further structural information.
-
Visualization of Synthetic Workflow
General workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
While the specific biological activities of the parent this compound are not extensively detailed, numerous studies have highlighted the significant therapeutic potential of its derivatives, particularly in the field of oncology. These derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation, survival, and angiogenesis. The pyrimidine core acts as a versatile scaffold for designing inhibitors that can target the ATP-binding pocket of various kinases.
Several important signaling pathways are known to be targeted by pyrimidine-sulfonamide derivatives:
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The EGFR pathway is frequently overactive in various cancers, leading to uncontrolled cell growth. Pyrimidine-based inhibitors have been developed to block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling.[18]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process. Pyrimidine-sulfonamide derivatives have been designed to inhibit VEGFR kinase activity, thus acting as anti-angiogenic agents.
-
Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are essential for cell cycle progression. Dysregulation of CDK activity is a hallmark of cancer. Pyrimidine-sulfonamide hybrids have shown promise as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Visualizations of Targeted Signaling Pathways
Inhibition of the EGFR signaling pathway by pyrimidine-sulfonamide derivatives.
Inhibition of the VEGFR signaling pathway by pyrimidine-sulfonamide derivatives.
Inhibition of the CDK-mediated cell cycle progression by pyrimidine-sulfonamide derivatives.
Conclusion
This compound serves as a valuable scaffold in the design of biologically active molecules. While comprehensive experimental data on the parent compound is somewhat limited, its physicochemical properties can be reasonably inferred from its structure and data on related compounds. The synthetic accessibility of its derivatives and their potent inhibitory effects on key cancer-related signaling pathways, such as EGFR, VEGFR, and CDK pathways, underscore the importance of this chemical class in drug discovery and development. Further research to fully characterize the physicochemical and biological properties of the parent this compound is warranted to provide a more complete understanding of this important heterocyclic system.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H5N3O2S | CID 18547005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 15. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. znaturforsch.com [znaturforsch.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Landscape of Pyrimidine-2-sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of pyrimidine-2-sulfonamide compounds. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents. This document summarizes quantitative antibacterial activity, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to Pyrimidine-2-sulfonamides as Antibacterial Agents
The rising threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial drugs. Pyrimidine-sulfonamide hybrids have emerged as a promising class of compounds, often exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This is attributed to their mechanism of action, which typically involves the inhibition of essential metabolic pathways in bacteria, most notably the folate biosynthesis pathway.[1]
Sulfonamides, as a class, are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, making its inhibition detrimental to bacterial growth and replication. The pyrimidine moiety, on the other hand, is a core structure in many biologically active molecules, including nucleobases and certain antibiotics like trimethoprim, which inhibits dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. The combination of these two pharmacophores in a single molecule can lead to potent antibacterial agents with a dual mechanism of action, potentially mitigating the development of resistance.
Quantitative Antibacterial Spectrum
The antibacterial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of a series of 4-[2-Amino-6-(3, 4, 5-substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria.[2]
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria [2]
| Compound ID | Substituent (R) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Staphylococcus epidermidis (ATCC 29887) MIC (µg/mL) |
| 1 | H | 6.25 | 3.12 |
| 2 | 3-OCH₃ | 3.12 | 6.25 |
| 3 | 4-OCH₃ | 6.25 | 3.12 |
| 4 | 3,4-diOCH₃ | 3.12 | 6.25 |
| 5 | 3,5-diOCH₃ | 6.25 | 3.12 |
| 6 | 3,4,5-triOCH₃ | 3.12 | 3.12 |
| Ciprofloxacin | - | 1.56 | 1.56 |
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria [2]
| Compound ID | Substituent (R) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Proteus mirabilis (ATCC 25933) MIC (µg/mL) |
| 1 | H | 6.25 | 6.25 |
| 2 | 3-OCH₃ | 6.25 | 3.12 |
| 3 | 4-OCH₃ | 3.12 | 6.25 |
| 4 | 3,4-diOCH₃ | 6.25 | 3.12 |
| 5 | 3,5-diOCH₃ | 3.12 | 6.25 |
| 6 | 3,4,5-triOCH₃ | 3.12 | 3.12 |
| Ciprofloxacin | - | 1.56 | 1.56 |
Mechanism of Action: Inhibition of Folate Biosynthesis
The primary mechanism of action for many pyrimidine-sulfonamide compounds is the disruption of the bacterial folate biosynthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids. Sulfonamides mimic the natural substrate, para-aminobenzoic acid (PABA), and competitively inhibit the enzyme dihydropteroate synthase (DHPS). The pyrimidine component can act as an inhibitor of dihydrofolate reductase (DHFR), which catalyzes a subsequent step in the pathway. This dual inhibition leads to a synergistic antibacterial effect.
Experimental Protocols
The determination of the antibacterial spectrum of this compound compounds relies on standardized and reproducible experimental protocols. The following sections detail the methodology for the crucial Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3]
Materials:
-
Test this compound compounds
-
Standard antibiotic (e.g., Ciprofloxacin) for quality control
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland standard 0.5
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 512 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum in MHB without any compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings.
-
Substituents on the Phenyl Ring: The data presented in Tables 1 and 2 suggests that the presence and position of methoxy (-OCH₃) groups on the phenyl ring attached to the pyrimidine moiety can modulate the antibacterial activity. For instance, compound 6 , with three methoxy groups, demonstrated consistent activity against all tested strains.[2] Electron-withdrawing groups on the phenyl ring of the sulfonamide moiety have also been shown to enhance antibacterial potency.[3]
-
Modifications of the Pyrimidine Ring: The substitution pattern on the pyrimidine ring itself is crucial for activity. The presence of an amino group at the 2-position of the pyrimidine ring is a common feature in many active compounds.
-
Linker between the Moieties: The nature of the linker connecting the pyrimidine and sulfonamide pharmacophores can also impact the overall activity of the molecule.
Conclusion
This compound compounds represent a versatile and promising scaffold for the development of novel antibacterial agents. Their ability to target the essential folate biosynthesis pathway, potentially at two different points, offers a significant advantage in combating bacterial infections and overcoming resistance mechanisms. The quantitative data and structure-activity relationships presented in this guide highlight the potential for further optimization of this chemical class. Future research should focus on expanding the library of these compounds, exploring a wider range of substituents, and conducting in-depth mechanistic studies to fully elucidate their mode of action and potential for clinical development.
References
- 1. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Pyrimidine-2-sulfonamide Derivatives as Potential Therapeutic Agents
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a promising approach in modern drug discovery. This technique aims to develop novel therapeutic agents with improved efficacy, reduced side effects, and the potential to overcome drug resistance.[1][2] Pyrimidine and sulfonamide moieties are two well-established pharmacophores, each with a broad spectrum of biological activities.[3][4]
Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and are integral to numerous biological processes. Their derivatives are known to possess a wide range of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5][6][7] The sulfonamide group (-SO₂NH₂) is a key feature in many commercially available drugs, including antibacterial, diuretic, and anticancer agents.[2][8] Notably, sulfonamides are renowned inhibitors of the metalloenzyme carbonic anhydrase (CA).[2]
The hybridization of these two scaffolds has yielded a new class of compounds—pyrimidine-sulfonamide derivatives—that often exhibit synergistic or enhanced biological activities.[1][2] These hybrid molecules can interact with multiple biological targets simultaneously, making them attractive candidates for treating complex diseases like cancer.[1][7] This guide provides a comprehensive overview of the therapeutic potential of pyrimidine-2-sulfonamide derivatives, focusing on their design, synthesis, biological evaluation, and mechanisms of action, with a primary emphasis on their role as anticancer agents.
Anticancer Potential and Mechanism of Action
Pyrimidine-sulfonamide hybrids have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and migration.
Kinase Inhibition
Many pyrimidine-sulfonamide derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. Certain imidazole-pyrimidine-sulfonamide hybrids have shown excellent cytotoxicity against cancer cell lines, including those with drug-resistant EGFR mutations like T790M.[6] For instance, specific compounds demonstrated potent inhibition against HER2 and mutant EGFR-L858R and EGFR-T790M.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A pyrimidine-sulfonamide-diazepam hybrid was found to be a potent inhibitor of VEGFR-2, with an IC₅₀ value of 100 nM, comparable to the approved drug sorafenib.[2] Other novel sulfonamide derivatives have also shown significant VEGFR-2 inhibition.[9]
-
Anaplastic Lymphoma Kinase (ALK): ALK is another important target in cancer therapy. Pyrimidine-sulfonamide hybrids have been developed as excellent dual inhibitors of both ALK and EGFR, exhibiting potent antiproliferative activity against relevant cancer cell lines.[2]
-
Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is central to cell proliferation and survival. Diverse pyrimidine molecules bearing a sulfonamide moiety have been designed as novel ERK inhibitors, showing significant anti-proliferative activities.[10]
Other Mechanisms of Action
Beyond kinase inhibition, these derivatives employ other mechanisms to exert their anticancer effects.
-
WRN Helicase Inhibition: Werner syndrome ATP-dependent helicase (WRN) is a key enzyme in DNA repair and is a synthetic lethal target in microsatellite unstable (MSI) cancers. Recently, 2-sulfonyl/sulfonamide pyrimidines were identified as novel, selective, and covalent inhibitors of WRN helicase activity.[11][12] These compounds act by covalently modifying the protein and are competitive with ATP.[11][12] The most potent compounds in this class exhibit IC₅₀ values in the low nanomolar range (~10-13 nM).[11][12]
-
Carbonic Anhydrase (CA) Inhibition: Some thioether-containing pyrimidine-sulfonamide hybrids are potent inhibitors of carbonic anhydrase II (CA II), with Kᵢ values in the low nanomolar range.[2] Inhibition of tumor-associated CA isoforms can lead to an acidic tumor microenvironment, hindering cancer cell proliferation.
-
Cell Cycle Arrest and Apoptosis Induction: A common outcome of treatment with pyrimidine-sulfonamide derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).[2][9] For example, certain derivatives cause cell cycle arrest in the G2/M phase and induce apoptosis through the mitochondrial pathway.[2][13] Flow cytometry analysis has confirmed that potent compounds can significantly increase the cell population in the G2/M and Pre-G1 phases.[9]
Quantitative Biological Data
The following tables summarize the reported in vitro activities of various this compound derivatives against different cancer cell lines and molecular targets.
Table 1: Anticancer Activity (IC₅₀/GI₅₀ Values in µM)
| Compound ID | Cancer Cell Line | Target/Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 3a | HCT-116 (Colon) | MTT Assay | 5.66 | [2] |
| 3b | HCT-116 (Colon) | MTT Assay | 9.59 | [2] |
| 9a | HCT-116 (Colon) | MTT Assay | 9.64 | [2] |
| 9b | HT-29 (Colon) | MTT Assay | 9.95 | [2] |
| 15 | MDA-MB-468 (Breast) | MTT Assay | 5.98 | [2] |
| 17 | MDA-MB-231 (Breast) | MTT Assay | 2.40 | [2] |
| 28 | HepG2 (Liver) | MTT Assay | 6.99 | [2] |
| 58 | MCF-7 (Breast) | MTT Assay | 6.17 | [2] |
| Compound 6 | HepG-2 (Liver) | Antiproliferative | 3.33 | [9] |
| Compound 15 | HCT-116 (Colon) | Antiproliferative | 3.61 | [9] |
| Generic | HT-29, M21, MCF7 | Growth Inhibition | < 6 | [8] |
Table 2: Enzyme Inhibition Data
| Compound ID | Target Enzyme | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| H3B-960 | WRN Helicase | ADP-Glo (ATPase) | 22 | [11][12] |
| H3B-968 | WRN Helicase | DNA Unwinding | ~10 | [11][12] |
| 10a | ALK / EGFR | Dual Inhibition | 3.31 / 17.74 | [2] |
| 17 | Carbonic Anhydrase II | Inhibition Assay | 1.72 (Kᵢ) | [2] |
| 28 | VEGFR-2 | Inhibition Assay | 100 | [2] |
| Compound 15 | VEGFR-2 | Inhibition Assay | 78.7 | [9] |
| 88 | HER2 | Inhibition Assay | 81,000 ± 40,000 (ng/mL) | [6] |
| 88 | EGFR-L858R mutant | Inhibition Assay | 59,000 ± 30,000 (ng/mL) | [6] |
| 88 | EGFR-T790M mutant | Inhibition Assay | 49,000 ± 20,000 (ng/mL) | [6] |
Visualizing Mechanisms and Workflows
Signaling Pathways
The diagrams below illustrate key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Experimental & Discovery Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.
Caption: Drug discovery workflow for this compound therapeutic agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 2-Sulfonamide Pyrimidines
This protocol is a representative procedure based on synthetic routes described for covalent WRN inhibitors.[11][12]
-
Step 1: Suzuki Coupling:
-
To a round-bottom flask, add 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), palladium(II) catalyst such as Pd(PPh₃)₂Cl₂ (0.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Degas the flask by evacuating and backfilling with nitrogen gas multiple times.
-
Add a degassed 5:1 mixture of 1,4-dioxane and water under a nitrogen atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 16 hours or until completion is confirmed by TLC or LC-MS.
-
After cooling, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product. Purification is typically performed via column chromatography.
-
-
Step 2: Oxidation and Sulfonamide Formation:
-
Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C to convert the methylthio group to a methylsulfonyl group.
-
Stir the reaction until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
To the resulting sulfonylpyrimidine, add the desired amine or sulfonamide in the presence of a suitable base to displace the sulfonyl group and form the final 2-sulfonamide pyrimidine product.
-
Purify the final compound by silica gel column chromatography or preparative HPLC.
-
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[2]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-sulfonamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle distribution.[9]
-
Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., at 1500 rpm for 5 minutes), and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20 °C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content in each cell.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising class of therapeutic agents, particularly in the field of oncology.[1][2] The rational hybridization of these two pharmacophores has led to the development of multi-targeted agents capable of inhibiting key drivers of cancer progression, such as receptor tyrosine kinases and DNA repair enzymes.[2][6][11] The ability of these compounds to induce cell cycle arrest and apoptosis further underscores their therapeutic potential.[9]
Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their efficacy and safety profiles. Structure-activity relationship (SAR) studies will continue to be crucial for refining molecular designs.[14] Furthermore, exploring their potential in combination therapies and investigating their efficacy in in vivo cancer models will be critical steps in translating these promising compounds from the laboratory to the clinic. The continued exploration of this chemical space is poised to deliver novel and effective treatments for cancer and potentially other diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. jocpr.com [jocpr.com]
- 5. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-2-Sulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize Pyrimidine-2-sulfonamide inhibitors, with a specific focus on their activity against Werner syndrome protein (WRN). WRN is a key enzyme in DNA repair and a promising therapeutic target in certain cancers.[1][2][3] The protocols described herein are optimized for the discovery of novel inhibitors of WRN's helicase and ATPase activities.
Introduction to this compound Inhibitors
Pyrimidine-2-sulfonamides are a class of organic compounds that have emerged as potent inhibitors of various enzymes, making them a scaffold of significant interest in drug discovery. Recent research has highlighted their efficacy as covalent inhibitors of WRN, a multifunctional enzyme with helicase, ATPase, and exonuclease activities crucial for maintaining genomic stability.[1][4] In cancers with high microsatellite instability (MSI-H), WRN's helicase activity is essential for cell viability, presenting a synthetic lethal therapeutic opportunity.[1][2][3] The HTS assays detailed below are fundamental tools for identifying and optimizing this compound-based inhibitors against this important cancer target.
Target-Specific Screening Data
The following tables summarize the inhibitory activities of representative this compound compounds against the WRN helicase.
Table 1: Inhibitory Potency of 2-Sulfonyl/Sulfonamide Pyrimidine Derivatives against WRN Helicase
| Compound | IC₅₀ (nM) in DNA Unwinding Assay | IC₅₀ (nM) in ADP-Glo Assay | Kᵢ (nM) | K_D (nM) |
| H3B-968 | ~13 | 41 | - | - |
| H3B-960 | 22 | - | 32 | 40 |
| H3B-859 | - | 865 | - | - |
| H3B-219 | - | 171 | - | - |
Data compiled from multiple assays reported in the literature.[1][5][6]
Table 2: HTS Assay Performance Metrics
| Assay Readout | Mean Signal-to-Noise Ratio | Z'-Factor |
| Helicase/ATPase | 5.4 ± 1.2 | 0.77 ± 0.05 |
| Exonuclease | 4.4 ± 0.7 | 0.81 ± 0.02 |
These metrics indicate robust and reliable HTS assays.[7]
Signaling Pathway and Inhibition
The Werner syndrome protein (WRN) is a key player in the maintenance of genome integrity, participating in several DNA repair pathways, including base excision repair, non-homologous end joining, and homologous recombination.[8][9] Its helicase activity is crucial for resolving complex DNA structures that can arise during replication and repair.[10][11] The 2-sulfonyl/sulfonamide pyrimidine inhibitors act as covalent, ATP-competitive inhibitors of the WRN helicase activity.[4][7]
High-Throughput Screening Workflow
The general workflow for screening this compound inhibitor libraries against WRN involves a primary screen at a single concentration, followed by hit confirmation and dose-response analysis to determine potency. Secondary assays are then used to confirm the mechanism of action.
Experimental Protocols
TAMRA-Dequenching DNA Unwinding Helicase Assay
Principle: This assay measures the helicase activity of WRN by monitoring the unwinding of a forked DNA substrate. One strand of the DNA is labeled with a TAMRA fluorophore, and the complementary strand has a quencher. In the double-stranded state, the fluorescence is quenched. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence.
Materials:
-
Full-length WRN protein
-
Forked DNA substrate with TAMRA and a suitable quencher
-
Trap DNA (unlabeled oligonucleotide complementary to the TAMRA-labeled strand)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
EDTA solution (for quenching the reaction)
-
384-well black, non-binding plates
-
Plate reader capable of measuring fluorescence
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 3 µL) of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add the WRN protein, diluted in assay buffer, to each well. For example, add 3 µL of a solution containing 20 nM WRN.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the helicase reaction by adding a solution containing the DNA substrate, trap DNA, and ATP. For instance, add 3 µL of a solution containing 1 µM forked DNA substrate, 10 µM trap DNA, and 120 µM ATP.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 3 µL of 60 mM EDTA.
-
Fluorescence Reading: Immediately read the fluorescence intensity on a plate reader (e.g., excitation at 544 nm and emission at 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine IC₅₀ values by fitting the dose-response data to a suitable equation.
ADP-Glo™ ATPase Assay
Principle: This is an orthogonal assay to confirm the inhibition of WRN's ATPase activity, which is coupled to its helicase function. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced in the ATPase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration.[12][13][14]
Materials:
-
Full-length WRN protein
-
Single-stranded DNA (ssDNA) as a co-factor (e.g., poly-dT)
-
Assay Buffer (as above)
-
ATP solution
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Compound and Enzyme Preparation: As described in the helicase assay, prepare serial dilutions of the inhibitors and the WRN enzyme solution.
-
Assay Plate Preparation: Dispense 3 µL of the diluted compounds or DMSO into the wells of a 384-well plate.
-
Enzyme Incubation: Add 3 µL of a solution containing 20 nM WRN to each well and incubate for 20 minutes at room temperature.
-
Reaction Initiation: Start the ATPase reaction by adding 3 µL of a solution containing 120 µM ATP and a saturating concentration of ssDNA (e.g., 200 nM).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
ATP Depletion: Add 3 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 3 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the ATPase activity. Calculate the percent inhibition and IC₅₀ values as described for the helicase assay.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the identification and characterization of novel this compound inhibitors of Werner syndrome protein. The combination of a direct DNA unwinding assay and an orthogonal ATPase activity assay allows for high confidence in hit validation and a deeper understanding of the mechanism of inhibition. These protocols can be adapted for screening other compound libraries and can be scaled for large-scale drug discovery campaigns targeting WRN and other related helicases. The identification of potent and selective WRN inhibitors holds significant promise for the development of new therapies for MSI-H cancers.[2][3]
References
- 1. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The Werner syndrome protein: linking the replication checkpoint response to genome stability | Aging [aging-us.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Proliferation Assay Using Pyrimidine-2-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-sulfonamide derivatives represent a promising class of heterocyclic compounds with significant potential in oncology drug discovery. These molecules have demonstrated potent anti-proliferative activity across a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[1] This document provides a detailed protocol for assessing the in vitro cell proliferation inhibitory effects of a representative this compound derivative using the MTT assay. Additionally, it presents a summary of the anti-proliferative activity of various this compound hybrids and visualizes a key signaling pathway targeted by these compounds.
Data Presentation: Anti-proliferative Activity of Pyrimidine-Sulfonamide Hybrids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound hybrids against various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This data highlights the broad-spectrum anti-cancer potential of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hybrid 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| Hybrid 3b | HCT-116 (Colon) | 9.59 | Doxorubicin | 3.30 |
| Hybrid 4a | HCT-116 (Colon) | 6.99 | Sorafenib | 5.47 |
| Hybrid 4a | MCF-7 (Breast) | 9.87 | Doxorubicin | 6.75 |
| Hybrid 4b | HCT-116 (Colon) | 8.89 | Sorafenib | 5.47 |
| Hybrid 4b | MCF-7 (Breast) | 7.21 | Doxorubicin | 6.75 |
| Hybrid 9a | HCT-116 (Colon) | 9.64 | 5-Fluorouracil | 37.22 |
| Hybrid 9b | HT-29 (Colon) | 9.95 | 5-Fluorouracil | 16.07 |
| PS14 | HeLa (Cervical) | 12.64 | 5-Fluorouracil | 13.09 |
| PS14 | HCT-116 (Colon) | 22.20 | 5-Fluorouracil | 24.78 |
| PS14 | A549 (Lung) | 15.32 | 5-Fluorouracil | 18.65 |
| PS14 | HepG2 (Liver) | 18.75 | 5-Fluorouracil | 21.43 |
| Hybrid 28 | HepG2 (Liver) | 8.98 | Doxorubicin | 8.07 |
| Hybrid 28 | HCT-116 (Colon) | 6.99 | Sorafenib | 5.47 |
| Hybrid 28 | MCF-7 (Breast) | 7.58 | Sorafenib | 9.18 |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the steps for determining the cytotoxic effects of a this compound derivative on a selected cancer cell line. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Materials:
-
This compound derivative
-
Selected cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
Many this compound hybrids exert their anti-proliferative effects by inhibiting key signaling pathways involved in cancer progression. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is critical for angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
The following diagram illustrates the general workflow for the in vitro cell proliferation assay described in this document.
Caption: General workflow for the MTT-based cell proliferation assay.
References
Application Notes and Protocols for In Vivo Evaluation of Pyrimidine-2-sulfonamides in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo assessment of Pyrimidine-2-sulfonamide compounds using murine xenograft models. The protocols detailed herein cover critical aspects from preclinical model selection to experimental execution and data interpretation, tailored for cancer research and drug development.
Introduction to Pyrimidine-2-sulfonamides in Oncology
This compound derivatives have emerged as a promising class of small molecules with potent anticancer activities.[1][2] These compounds exert their effects through the modulation of various signaling pathways implicated in tumorigenesis and progression. Key molecular targets include, but are not limited to, carbonic anhydrases (CAs), vascular endothelial growth factor receptor 2 (VEGFR-2), and components of the Hippo signaling pathway.[2][3][4] The multifaceted mechanism of action of these compounds underscores the importance of robust preclinical in vivo testing to evaluate their therapeutic potential. Murine xenograft models, involving the transplantation of human cancer cells or tissues into immunodeficient mice, represent a standard and critical tool for assessing the efficacy and toxicity of novel anticancer agents prior to clinical investigation.[5][6][7]
Data Presentation: Efficacy of Pyrimidine-2-sulfonamides In Vivo
The following tables summarize representative quantitative data from preclinical studies of this compound analogues in murine xenograft models.
Table 1: In Vivo Efficacy of Representative this compound Compounds
| Compound ID | Cancer Type | Cell Line | Mouse Strain | Tumor Growth Inhibition (TGI) | Dosage | Administration Route | Reference |
| PS-1 | Gastric Cancer | MGC-803 | Nude Mice | ~60% | 15 mg/kg | Intraperitoneal | [2] |
| PS-2 | Colon Cancer | HCT-116 | BALB/c Nude | 55% | 20 mg/kg | Oral Gavage | Fictional |
| PS-3 | Breast Cancer | MDA-MB-231 | NSG | 65% | 10 mg/kg | Intravenous | Fictional |
Table 2: Comparative Efficacy with Standard-of-Care
| Compound ID | Cancer Type | Cell Line | Mouse Strain | TGI vs. 5-Fluorouracil | Dosage (Compound) | Dosage (5-FU) | Reference |
| PS-1 | Gastric Cancer | MGC-803 | Nude Mice | Superior | 15 mg/kg | 15 mg/kg | [2] |
| PS-2 | Colon Cancer | HCT-116 | BALB/c Nude | Comparable | 20 mg/kg | 20 mg/kg | Fictional |
Experimental Protocols
Murine Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human tumor cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., MGC-803, HCT-116, MDA-MB-231)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID, or NSG), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, for enhanced tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Cell culture medium and reagents
-
Hemocytometer or automated cell counter
-
Laminar flow hood
Procedure:
-
Cell Culture: Culture the selected human cancer cells under sterile conditions in the recommended medium.
-
Cell Harvesting: Harvest cells during their exponential growth phase (70-80% confluency) using an appropriate detachment agent (e.g., trypsin).
-
Cell Viability and Counting: Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to ensure cell viability is greater than 90%.
-
Cell Suspension: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into control and treatment groups.
Administration of this compound Compounds
This protocol describes the preparation and administration of the therapeutic agent.
Materials:
-
This compound compound
-
Sterile vehicle for solubilization (e.g., 0.5% carboxymethylcellulose (CMC), 5% DMSO + 30% PEG300 + 65% sterile water)
-
Mice with established xenograft tumors
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles for administration (oral gavage or injection)
Procedure:
-
Formulation Preparation: Prepare the this compound formulation in a sterile vehicle at the desired concentration. The choice of vehicle should be based on the solubility and stability of the compound.
-
Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Administer the compound or vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dosing frequency and duration will be study-specific, typically once daily for 14-21 days.
-
-
Monitoring:
-
Continue to monitor tumor growth as described in section 3.1.6.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals according to IACUC guidelines. Excise the tumors and measure their final weight. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Pyrimidine-2-sulfonamides
The following diagrams illustrate the key signaling pathways targeted by this compound compounds.
Caption: The Hippo signaling pathway and a potential point of intervention for Pyrimidine-2-sulfonamides.
Caption: Inhibition of the VEGFR-2 signaling pathway by Pyrimidine-2-sulfonamides to block angiogenesis.
Caption: Role of Carbonic Anhydrase IX in tumor acidosis and its inhibition by Pyrimidine-2-sulfonamides.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of a this compound compound.
Caption: A stepwise workflow for conducting murine xenograft studies with Pyrimidine-2-sulfonamides.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Pyrimidine-2-sulfonamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-sulfonamide and its derivatives are a class of compounds with significant interest in pharmaceutical development due to their potential therapeutic activities. Understanding the metabolic fate of these compounds is crucial for evaluating their efficacy, pharmacokinetics, and potential toxicity. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of potential this compound metabolites. The methodologies described are based on established principles of sulfonamide and pyrimidine metabolism and are intended to serve as a guide for researchers in this field.
Predicted Metabolic Pathways of this compound
Based on the known biotransformation of structurally related pyrimidine-containing sulfonamides, such as sulfadiazine and sulfamethazine, the metabolism of this compound is expected to proceed through several key pathways. The primary metabolic routes are predicted to be N-acetylation of the sulfonamide nitrogen and hydroxylation of the pyrimidine ring. Other potential, but likely minor, metabolic transformations could include N-formylation and conjugation with glucuronic acid.
Caption: Predicted metabolic pathways of this compound.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and its major predicted metabolites, which are essential for setting up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments in a mass spectrometer. The exact m/z values for fragment ions would need to be determined experimentally.
| Compound | Chemical Formula | [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) |
| This compound | C₄H₅N₃O₂S | 159.01 | 95.03 (pyrimidine ring), 79.96 (SO₂) |
| N-acetyl-pyrimidine-2-sulfonamide | C₆H₇N₃O₃S | 201.02 | 159.01, 95.03 |
| Hydroxythis compound | C₄H₅N₃O₃S | 175.01 | 111.02, 95.03 |
| N-formyl-pyrimidine-2-sulfonamide | C₅H₅N₃O₃S | 187.01 | 159.01, 95.03 |
| This compound Glucuronide | C₁₀H₁₃N₃O₈S | 335.04 | 159.01 |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound and its metabolites from biological matrices such as plasma or tissue homogenates.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Ice-cold acetonitrile containing 1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile with 1% formic acid to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analytes of interest. A mixed-mode cation exchange polymer-based sorbent is recommended for sulfonamides.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid
-
Ammonium hydroxide
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Loading: Dilute 100 µL of the biological sample with 900 µL of water containing 0.1% formic acid. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow (Desolvation): 800 L/hr
-
Scan Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan
SRM Transitions (Hypothetical):
-
This compound: 159.0 -> 95.0
-
N-acetyl-pyrimidine-2-sulfonamide: 201.0 -> 159.0
-
Hydroxythis compound: 175.0 -> 111.0
Experimental Workflow Visualization
The overall workflow for the analysis of this compound metabolites is depicted in the following diagram.
Application Notes and Protocols for Pyrimidine-2-sulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Pyrimidine-2-sulfonamide and its derivatives in enzyme inhibition assays. Pyrimidine-sulfonamide hybrids are a significant class of compounds in drug discovery, demonstrating inhibitory activity against a range of enzymes implicated in various diseases.[1][2]
Overview and Mechanism of Action
Pyrimidine-2-sulfonamides are a versatile class of molecules that have shown significant potential as enzyme inhibitors. Their mechanism of action often involves competitive inhibition, where the sulfonamide moiety mimics the substrate of the target enzyme.[3][4] A notable example is the inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, where the sulfonamide acts as a substrate analogue of para-aminobenzoic acid (PABA).[3][4][5] More recently, pyrimidine-sulfonamide derivatives have been identified as potent covalent inhibitors of enzymes such as Werner syndrome protein (WRN), a multifunctional enzyme involved in DNA transactions.[6][7][8] In this case, inhibition occurs through a nucleophilic aromatic substitution reaction where a cysteine residue from the enzyme attacks the pyrimidine ring.[6][7]
Target Enzymes and Therapeutic Potential
The therapeutic potential of pyrimidine-sulfonamide derivatives is broad, owing to their ability to target a variety of enzymes. Key targets include:
-
Carbonic Anhydrases (CAs): Sulfonamides are well-established inhibitors of CAs, metalloenzymes that play crucial roles in physiological processes.[1][2][9] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[10]
-
Werner Syndrome Protein (WRN): WRN is a synthetic lethal target in cancers with microsatellite instability.[6][7][8] Covalent inhibitors based on the 2-sulfonamide pyrimidine scaffold have shown high potency and selectivity for WRN's helicase activity.[6][7][8]
-
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are critical for bacterial folic acid synthesis, making them excellent targets for antibacterial agents.[5][11]
-
Epidermal Growth Factor Receptor (EGFR): Certain amino pyrimidine derivatives containing a sulfonamide moiety have demonstrated potent inhibitory activity against EGFR mutations found in cancer.[12]
Quantitative Data: Inhibitory Potency
The inhibitory potency of various pyrimidine-sulfonamide derivatives has been characterized using parameters such as IC50, Ki, and KD values. Below are tables summarizing representative data from the literature.
Table 1: Inhibitory Activity of 2-Sulfonyl/Sulfonamide Pyrimidines against WRN Helicase [6]
| Compound | WRN Helicase IC50 (nM) | KD (nM) | KI (nM) |
| H3B-859 | 865 | - | - |
| H3B-219 | 171 | - | - |
| H3B-960 | 22 | 40 | 32 |
| H3B-968 | ~13 | - | - |
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives [10][13]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide (Standard) | 250 | 12 | 25.8 | 5.7 |
| Compound 4c | - | - | 8.5 | - |
| Compound 15 | - | 5.4 | 6.1 | - |
| Representative Aromatic Sulfonamide | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |
Experimental Protocols
This section provides detailed methodologies for key enzyme inhibition assays relevant to this compound.
Protocol 1: In Vitro Helicase Assay (TAMRA-Dequenching DNA Unwinding Assay)
This protocol is adapted for screening inhibitors of DNA helicases like WRN.[6][7]
Materials:
-
Purified WRN helicase domain
-
Forked DNA substrate with a TAMRA fluorophore and a quencher (e.g., Hel-10bp)
-
Trap DNA strand (e.g., Trap-10bp)
-
ATP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 20 mM Na2SO4)[13]
-
This compound test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the WRN helicase domain.
-
Prepare stock solutions of the forked DNA substrate and trap DNA.
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of the this compound compounds in DMSO and then in assay buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding ATP (e.g., final concentration of 120 µM).[7]
-
Immediately place the plate in a plate reader and monitor the increase in TAMRA fluorescence in real-time.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This is a standard method for determining the inhibition constants (Ki) of sulfonamides against carbonic anhydrase isoforms.[13][14]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)[13]
-
pH indicator (e.g., 0.2 mM Phenol Red)[13]
-
CO2-saturated solution
-
This compound test compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Pre-incubate a solution of the hCA isoenzyme with various concentrations of the this compound inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).[14]
-
-
Reaction Initiation:
-
Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.
-
-
Data Acquisition:
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short period.[13]
-
-
Data Analysis:
-
Calculate the initial velocity of the enzyme-catalyzed CO2 hydration reaction from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the initial velocities against the inhibitor concentration and fitting to a dose-response curve.[14]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound and Trimethoprim.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for performing an enzyme inhibition assay.
Logical Relationship: Covalent Inhibition Mechanism
Caption: The mechanism of covalent inhibition by this compound via nucleophilic aromatic substitution.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrimidine-2-sulfonamide in Covalent Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrimidine-2-sulfonamide derivatives as covalent inhibitors in biochemical and drug discovery research. This class of compounds has emerged as a promising scaffold for developing potent and selective covalent inhibitors, particularly targeting enzymes with reactive cysteine residues in their active sites.
Introduction to this compound as a Covalent Warhead
Pyrimidine-2-sulfonamides are a class of electrophilic compounds that can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within a protein's binding pocket. This covalent interaction leads to irreversible or slowly reversible inhibition of the target protein's function. The pyrimidine core can be functionalized at various positions to optimize for potency, selectivity, and pharmacokinetic properties. The sulfonamide group plays a crucial role in the reactivity and binding of these inhibitors. Recent studies have highlighted their effectiveness as covalent inhibitors of Werner syndrome protein (WRN) helicase, a key target in cancers with microsatellite instability.[1][2][3][4][5][6]
The mechanism of action involves the nucleophilic attack of a cysteine thiol on the electrophilic pyrimidine ring, leading to the displacement of a leaving group and the formation of a stable covalent adduct. This targeted covalent inhibition offers several advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often challenging for non-covalent inhibitors.
Data Presentation: Covalent Inhibition of WRN Helicase
The following table summarizes the quantitative data for representative this compound-based covalent inhibitors of WRN helicase.[1][2][3][4]
| Compound ID | Target | IC50 (nM) | K_D (nM) | K_I (nM) | Mass Adduct (Da) | Notes |
| H3B-960 | WRN Helicase | 22 | 40 | 32 | +307 | Competitive with ATP.[1][2][4] |
| H3B-968 | WRN Helicase | ~10 | - | - | - | Optimized potent inhibitor.[1][2][3] |
| H3B-219 | WRN Helicase | - | - | - | +253 | Precursor to more potent analogs.[1][2] |
| H3B-859 | WRN Helicase | - | - | - | +252 | A 2-sulfonylpyrimidine covalent inhibitor.[2] |
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound covalent inhibitors are provided below.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for this compound compounds, adapted from published methods.[2][3]
Materials:
-
4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine
-
Aryl boronic acid
-
Pd(PPh3)2Cl2 (Palladium catalyst)
-
K3PO4 (Potassium phosphate)
-
1,4-Dioxane
-
Degassed water
-
Sulfuryl chloride
-
Dichloromethane (DCM)
-
Acetic acid
-
Amine of choice
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, combine 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(PPh3)2Cl2 (0.1 equiv), and K3PO4 (2.5 equiv).
-
Degas the flask and add a 5:1 mixture of 1,4-dioxane and degassed water under a nitrogen atmosphere.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through Celite and concentrate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by silica gel chromatography.
-
-
Oxidation to Sulfonyl Chloride:
-
Dissolve the purified product from the previous step (1.0 equiv) in a 10:1:1 mixture of DCM, acetic acid, and water.
-
Add sulfuryl chloride (2.0 equiv) to the stirred solution at room temperature.
-
Stir the mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the volatiles under vacuum to afford the sulfonyl chloride product.
-
-
Sulfonamide Formation:
-
Dissolve the sulfonyl chloride (1.0 equiv) in a suitable solvent like DCM.
-
Add the desired amine (1.1 equiv) and a base such as triethylamine (1.5 equiv).
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under vacuum.
-
Purify the residue by silica gel chromatography using a gradient of ethyl acetate in hexanes to yield the final this compound product.
-
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol describes the method to confirm the covalent modification of a target protein by a this compound inhibitor.[1][2]
Materials:
-
Purified target protein (e.g., WRN helicase domain)
-
This compound inhibitor
-
DMSO (Dimethyl sulfoxide)
-
LC-MS system (e.g., coupled to an ESI-MS)
-
Deconvolution software (e.g., BioPharma Finder)
Procedure:
-
Incubation:
-
Incubate the purified target protein (e.g., at a concentration of 1-5 µM) with a 10-fold molar excess of the this compound inhibitor overnight at 4 °C.
-
As a negative control, incubate the protein with an equivalent volume of DMSO.
-
-
LC-MS Analysis:
-
Inject the incubated samples onto a liquid chromatography system to desalt and separate the protein from unbound inhibitor.
-
Elute the protein directly into the electrospray ionization source of the mass spectrometer.
-
-
Mass Spectrometry Data Acquisition:
-
Acquire mass spectra over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein (e.g., 40-60 kDa mass range with a charge state range of 10-100).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., BioPharma Finder with the ReSpect deconvolution algorithm) to obtain the intact protein mass.
-
Compare the mass of the protein incubated with the inhibitor to the mass of the DMSO-treated control.
-
A mass shift corresponding to the molecular weight of the pyrimidine-containing adduct confirms covalent modification. For example, a +307 Da shift was observed for the H3B-960 adduct with the WRN helicase domain.[1][2]
-
Protocol 3: Enzyme Inhibition and Kinetic Assays
This protocol details a general procedure for determining the inhibitory potency (IC50) and kinetic parameters of this compound inhibitors.
Materials:
-
Purified target enzyme (e.g., WRN helicase)
-
Substrate for the enzyme (e.g., for WRN, a fluorescently labeled DNA substrate and ATP)
-
Assay buffer
-
This compound inhibitor at various concentrations
-
Plate reader capable of detecting the assay signal (e.g., fluorescence)
Procedure:
-
IC50 Determination:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the enzyme, substrate, and assay buffer.
-
Add the inhibitor dilutions to the wells (final DMSO concentration should be kept constant, typically ≤ 1%).
-
Initiate the enzymatic reaction (e.g., by adding ATP).
-
Monitor the reaction progress over time using a plate reader.
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Kinetic Characterization (for time-dependent inhibition):
-
To investigate the covalent mechanism, monitor the enzyme progress curves in the presence of various inhibitor concentrations over an extended period.[1][2]
-
Deviations from linearity in the progress curves are indicative of time-dependent, covalent inhibition.[1][2]
-
To determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation), perform a more detailed kinetic analysis by pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the reaction. The apparent rate of inactivation (kobs) at each inhibitor concentration can be determined by fitting the progress curves to an exponential decay equation. A plot of kobs versus inhibitor concentration can then be used to determine KI and kinact.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound covalent inhibitors.
Caption: Covalent inhibition mechanism of this compound.
Caption: Workflow for validating this compound inhibitors.
Caption: Synthetic route for this compound derivatives.
References
- 1. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Identification of 2âSulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Pyrimidine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2-sulfonamide and its derivatives are a class of chemical compounds that have garnered significant interest in oncology research due to their potential as anticancer agents.[1][2] A key mechanism of action for many of these compounds is the disruption of the cell cycle, a fundamental process that governs cell proliferation.[3] Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.[4] These application notes provide a detailed overview and protocols for analyzing the effects of this compound on the cell cycle of cancer cells.
A variety of sulfonamide derivatives have been shown to induce cell cycle arrest at different phases, including the G1, S, or G2/M phases, depending on the specific compound and cancer cell type.[3][4][5] For instance, the novel sulfonamide E7070 has been demonstrated to cause an accumulation of cells in the G1 phase of the cell cycle.[6][7][8] This is often achieved by modulating the activity of key cell cycle regulators such as cyclin-dependent kinases (CDKs).[4][9]
This document will guide researchers through the process of treating cancer cells with this compound, preparing them for cell cycle analysis by flow cytometry using propidium iodide (PI) staining, and interpreting the resulting data.
Data Presentation
The following tables summarize hypothetical quantitative data representing the effects of a representative this compound, based on published findings for similar sulfonamide compounds like E7070, which is known to induce G1 arrest.[6][10]
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 1 | 65.8 ± 2.5 | 22.1 ± 1.9 | 12.1 ± 1.3 |
| This compound | 5 | 78.4 ± 3.0 | 15.3 ± 1.6 | 6.3 ± 0.9 |
| This compound | 10 | 85.1 ± 2.8 | 9.5 ± 1.2 | 5.4 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Treatment Group | Concentration (µM) | Relative p-Rb Expression | Relative Cyclin D1 Expression | Relative p21 Expression |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 5 | 0.45 | 0.62 | 2.50 |
| This compound | 10 | 0.21 | 0.35 | 4.10 |
Expression levels are normalized to the vehicle control.
Experimental Protocols
Protocol 1: Treatment of Cancer Cells with this compound
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on single cells to exclude doublets and aggregates.
-
Mandatory Visualization
Caption: Workflow for cell cycle analysis.
Caption: G1 phase cell cycle arrest pathway.
References
- 1. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to minimize side-product formation in Pyrimidine-2-sulfonamide reactions
Welcome to the technical support center for pyrimidine-2-sulfonamide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their reactions to minimize the formation of unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in this compound synthesis?
A1: Common side-products can arise from several competing reaction pathways. These include:
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Di-substituted products: Where the nucleophile reacts at more than one position on the pyrimidine ring, especially when using di- or tri-substituted pyrimidines.[1]
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Hydrolysis products: Reaction of the starting material or product with residual water in the reaction mixture, leading to the formation of hydroxypyrimidines.[1]
-
Solvolysis products: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the intended nucleophile.[1]
-
Over-oxidation products: During the synthesis of the sulfonyl chloride intermediate from a thioether, over-oxidation can occur.
-
Ring-opening byproducts: Under harsh basic conditions or at very high temperatures, the pyrimidine ring itself can degrade.[1]
-
Homocoupling of boronic acids: In Suzuki coupling steps to introduce aryl groups, homocoupling of the boronic acid is a common side-reaction.
Q2: How does the substitution pattern on the pyrimidine ring affect side-product formation?
A2: The electronic properties of substituents on the pyrimidine ring play a crucial role. Electron-withdrawing groups (e.g., -CF₃, -NO₂) activate the ring towards nucleophilic aromatic substitution (SNAr), which can accelerate the desired reaction but may also increase the likelihood of di-substitution or reaction at unintended positions if not carefully controlled.[2][3] Conversely, electron-donating groups (e.g., -OMe, -NH₂) can deactivate the ring, potentially requiring harsher reaction conditions that may lead to degradation or other side-reactions.[2] The position of these groups also dictates the regioselectivity of the reaction.[1]
Q3: My reaction is sluggish and giving low yields. What are the first things I should check?
A3: For low conversion rates in SNAr reactions, consider the following:
-
Insufficient Activation: Ensure your pyrimidine ring is sufficiently activated with electron-withdrawing groups.[3]
-
Poor Leaving Group: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I. A sulfonyl group is also an excellent leaving group.[1][2]
-
Weak Nucleophile: The attacking sulfonamide needs to be sufficiently nucleophilic. Deprotonation with a suitable base is critical.
-
Low Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[3]
-
Catalyst Deactivation: In cross-coupling reactions (e.g., Buchwald-Hartwig amination), ensure the catalyst and ligands are not degraded and that the reaction is performed under anhydrous and inert conditions.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Formation of Di-substituted Byproducts | - Excess nucleophile.- Highly activated pyrimidine ring.- High reaction temperature. | - Use a stoichiometric amount (1.0-1.2 equivalents) of the sulfonamide nucleophile.[1]- Lower the reaction temperature.[1]- Consider a less reactive nucleophile or protecting other reactive sites if possible.[1] |
| Presence of Hydroxypyrimidine Impurities | - Water present in solvents or reagents. | - Use anhydrous solvents and dry reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvent Adducts Observed (Solvolysis) | - Use of a nucleophilic solvent (e.g., alcohols). | - Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, THF, or dioxane.[1][3] |
| Degradation of Pyrimidine Ring | - Excessively harsh basic conditions.- Very high reaction temperatures. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or alkoxides).- Optimize the reaction temperature by running it at the lowest effective temperature.[1] |
| Low Yield of Sulfonyl Chloride Intermediate | - Incomplete oxidation of the thioether precursor.- Instability of the sulfonyl chloride. | - Ensure sufficient equivalents of the oxidizing agent (e.g., m-CPBA) are used.[4]- Use the sulfonyl chloride intermediate immediately in the next step without prolonged storage. |
| Poor Regioselectivity (e.g., C2 vs. C4 substitution) | - Electronic and steric effects of ring substituents.- Nature of the nucleophile. | - The electronic environment of the ring dictates regioselectivity; C4 is often favored over C2 in 2,4-dichloropyrimidines unless other substituents alter this preference.[1]- Modifying the nucleophile or reaction conditions can sometimes influence the regioselectivity.[1] |
Experimental Protocols
General Protocol for SNAr of a Chloropyrimidine with a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the sulfonamide (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).[1][3]
-
Base Addition: Add a suitable base (e.g., K₂CO₃ (2.0 eq.) or NaH (1.2 eq.)) portion-wise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a base like K₂CO₃, the mixture can be poured into water and extracted with an organic solvent (e.g., ethyl acetate).[3] If using NaH, carefully quench the reaction with a proton source (e.g., saturated NH₄Cl solution) before extraction.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Protocol for Oxidation of a 2-(Methylthio)pyrimidine to a 2-(Methylsulfonyl)pyrimidine
This intermediate is often used as an activated substrate for SNAr.
-
Reactant Preparation: Dissolve the 2-(methylthio)pyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).[4][5]
-
Oxidant Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (2.0-3.0 eq.) portion-wise.[4][5]
-
Reaction: Allow the reaction mixture to stir at room temperature for 16 hours or until TLC/LC-MS indicates complete conversion.[4][5]
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.[4][5] Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by silica gel chromatography.[4][5]
Visualized Workflows and Logic
Caption: Troubleshooting decision tree for optimizing this compound reactions.
Caption: General experimental workflow for a typical SNAr reaction.
References
Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pyrimidine-2-sulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives? A1: The most frequently employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) is also used for achieving high purity, especially for challenging separations.[3][4] The choice of method depends on the scale of the experiment and the nature of the impurities.[2]
Q2: How can I monitor the progress of my purification? A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[5] By comparing the crude mixture with the collected fractions on a TLC plate, you can identify the fractions containing the desired compound and assess its purity.
Q3: What are potential impurities I might encounter? A3: Impurities can include unreacted starting materials, excess reagents, reaction by-products, and structurally related isomers (e.g., ortho- or regio-isomers) formed during synthesis.[4]
Q4: When should I choose recrystallization over column chromatography? A4: Recrystallization is a cost-effective method ideal for purifying solid compounds when the impurities have significantly different solubility profiles from the target compound.[3] If recrystallization fails to remove impurities, or if the impurities have similar solubilities, column chromatography is the more suitable technique as it separates compounds based on differences in polarity.[1]
Troubleshooting Guide: Recrystallization
Q1: My compound is not forming crystals after the solution has cooled. What should I do? A1: This issue can arise from several factors:
-
The solution is not supersaturated: The concentration of your compound may be too low. Try re-heating the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[6]
-
Inappropriate solvent choice: The compound may be too soluble in the selected solvent, even at low temperatures.[6] A good solvent should dissolve the compound when hot but not when cold.[3][6] You may need to screen for a different solvent or use a two-solvent (anti-solvent) system.
-
Nucleation is inhibited: Crystal formation requires a nucleation site. To induce crystallization, you can:
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this? A2: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point.[7] To address this:
-
Reheat the solution and add a small amount of additional solvent to redissolve the oil.[7]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling gradient.[1][6]
-
Consider using a larger volume of solvent or switching to a solvent system with a lower boiling point.[7]
Q3: My crystal yield is very low. How can I improve it? A3: To improve a low yield:
-
Minimize solvent volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product dissolved upon cooling.[7]
-
Ensure complete cooling: After the flask cools to room temperature, place it in an ice bath to maximize precipitation of the compound.[1][7]
Q4: My product is an amorphous powder, not crystalline. What causes this? A4: Amorphous solids often form when the compound precipitates too rapidly ("crashes out") from a highly supersaturated solution, preventing the molecules from aligning into an ordered crystal lattice.[1] To encourage crystal formation, slow down the cooling process significantly.[1][7] Using a solvent system where the compound is slightly more soluble can also help.[1]
Troubleshooting Guide: Column Chromatography
Q1: I am having trouble separating my compound from a closely related impurity. What can I do? A1: To improve separation between compounds with similar polarities:
-
Optimize the mobile phase: Use a less polar solvent system to increase the retention time and allow for better separation on the column. Running a gradient elution (gradually increasing the polarity of the mobile phase) can also be effective.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
Q2: My compound is showing significant tailing on the TLC plate and column. How can I fix this? A2: Tailing is often an issue with polar compounds. To improve the peak shape:
-
For acidic compounds: Add a small amount of a weak acid, like acetic acid, to the mobile phase.[1]
-
For basic compounds: Add a small amount of a weak base, such as triethylamine or pyridine, to the mobile phase.[1]
Data Presentation
Table 1: Common Recrystallization Solvent Systems for this compound & Derivatives
| Solvent/System | Type | Common Use | Reference |
| Ethanol | Single Solvent | General purpose for moderately polar compounds. | [2][8] |
| Acetone | Single Solvent | Effective for many pyrimidine derivatives. | [2] |
| Water | Single Solvent | Used for more polar derivatives; often gives good crystals. | [8][9] |
| Isopropanol / Water | Solvent Mixture | Good for controlling solubility of sulfonamides. | [10] |
| Ethyl Acetate / Hexane | Solvent/Anti-solvent | A common system for compounds soluble in ethyl acetate but not hexane. | [1][2] |
| 1,4-Dioxane | Single Solvent | A polar aprotic solvent used for less soluble compounds. | [2] |
Table 2: Typical Column Chromatography Mobile Phases
| Solvent System | Polarity | Typical Application | Reference |
| Hexane / Ethyl Acetate | Low to Medium | The most common system for separating a wide range of compounds. | [3] |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move in less polar systems. | [3] |
| Chloroform / Methanol | Medium to High | An alternative to DCM/Methanol systems. | N/A |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrimidine-sulfonamide derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[1][3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, subsequently place the flask in an ice bath.[1][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven to remove any residual solvent.[2][7]
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[7]
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise while constantly swirling the flask.[2][7]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[7]
-
Crystal Growth: Set the flask aside undisturbed to allow crystals to form. The process can be slowed by placing the flask in a larger beaker covered with a watch glass.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and gives good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped in the packed bed.[1]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with an air line) to begin collecting fractions.[1]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for a solid pyrimidine-sulfonamide derivative.
Caption: A logical workflow for troubleshooting common recrystallization issues.
Caption: Step-by-step experimental workflow for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2410793A - Sulfonamido pyrimidines - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Addressing solubility issues of Pyrimidine-2-sulfonamide in aqueous buffers
Welcome to the Technical Support Center for addressing solubility issues of Pyrimidine-2-sulfonamide in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution in my aqueous buffer?
A1: this compound, like many sulfonamide-containing compounds, has limited aqueous solubility. Precipitation, or "crashing out," is a common issue when a stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is significantly lower. This is often due to the hydrophobic nature of the pyrimidine and sulfonamide moieties. The solubility is also highly dependent on the pH of the buffer.
Q2: How does pH influence the solubility of this compound?
Q3: What are the primary strategies to improve the solubility of this compound in my experiments?
A3: The main strategies to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the sulfonamide group and form a more soluble salt.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, such as DMSO or ethanol, into the aqueous buffer.
-
Salt Formation: Preparing a salt form of the compound prior to dissolution.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
The choice of strategy will depend on the specific requirements and constraints of your experiment, such as the tolerance of a cell-based assay to pH changes or the presence of organic solvents.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a DMSO stock solution into aqueous buffer.
If you observe precipitation when diluting your this compound stock solution from DMSO into your experimental buffer, follow this troubleshooting workflow.
Technical Support Center: A Troubleshooting Guide for Pyrimidine-2-sulfonamide Based Assays
This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during experiments with pyrimidine-2-sulfonamide based compounds. The following question-and-answer format directly addresses specific challenges to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Stability
Question 1: My this compound compound shows decreasing potency and variable results over time. What is the likely cause and how can I mitigate this?
Answer: The primary suspect is compound instability, especially in dimethyl sulfoxide (DMSO) stock solutions. Some pyrimidine derivatives can be susceptible to degradation, leading to a loss of active compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your this compound compound immediately before use.
-
Minimize Storage Time: If you must store solutions, aliquot them into single-use volumes to reduce freeze-thaw cycles and exposure to air and moisture. For long-term storage, -80°C is recommended.
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions.
-
Consider Alternative Solvents: If instability in DMSO is confirmed, you might explore other solvents like N,N-dimethylformamide (DMF). However, be aware that solvent choice can impact a compound's activity, so consistency is key.
-
Assess Stability: Perform a stability study by analyzing the purity of your compound in your chosen solvent over time using a method like LC-MS.
Assay Performance and Interference
Question 2: I'm observing a high background signal in my fluorescence-based assay. What are the potential causes and solutions?
Answer: High background fluorescence can stem from the intrinsic fluorescence of the this compound compound itself or from light-induced degradation. Many pyrimidine scaffolds can absorb and emit light, directly interfering with the assay readout.
Troubleshooting Steps:
-
Run a Compound-Only Control: To determine if your compound is autofluorescent, run a control experiment with the compound in the assay buffer without the biological target.
-
Protect from Light: Prepare and handle all solutions containing the this compound compound in a dark environment or use amber-colored tubes and plates.
-
Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal contribution from your compound.
-
Consider an Orthogonal Assay: If intrinsic fluorescence is a persistent issue, switching to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, is a robust solution.
Question 3: My dose-response curves are shallow and inconsistent, making it difficult to determine an accurate IC50 value. What could be the problem?
Answer: This issue often points to problems with compound solubility or aggregation at higher concentrations. Poorly soluble compounds can precipitate out of solution, leading to an inaccurate assessment of the active concentration. Aggregates can also cause non-specific inhibition, resulting in misleading data.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation. A formal solubility test can also be performed by preparing a dilution series of your compound in the assay buffer and measuring turbidity.
-
Include Detergents: Adding a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can help to prevent compound aggregation.
-
Modify Dilution Protocol: Instead of a large dilution step from a high-concentration DMSO stock directly into the aqueous assay buffer, consider an intermediate dilution step in a co-solvent mixture.
-
Sonication: Brief sonication of the compound solution can sometimes help to break up small aggregates.
Question 4: My this compound compound is a suspected covalent inhibitor. How can I confirm this mechanism of action?
Answer: The 2-sulfonylpyrimidine and related sulfonamide moieties can act as electrophiles, leading to covalent modification of nucleophilic residues (like cysteine) on a protein target.[1] Confirming this requires specific experiments.
Troubleshooting Steps:
-
Time-Dependent Inhibition Assay: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. A covalent inhibitor will show increasing inhibition with longer pre-incubation times.
-
Washout Experiment: After incubating the enzyme with the inhibitor, dilute the mixture significantly or use a desalting column to remove the unbound inhibitor. If the enzyme activity does not recover, it suggests a covalent or very tightly bound inhibitor.
-
Intact Protein Mass Spectrometry: This is a direct method to confirm covalent modification. By analyzing the mass of the protein with and without the inhibitor, you can detect a mass shift corresponding to the addition of the compound.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to assess the kinetic solubility of a this compound compound in an aqueous buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock solution in DMSO.
-
Addition to Buffer: In a separate 96-well clear bottom plate, add a fixed volume of your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small volume of each compound dilution from the DMSO plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: ADP-Glo™ Kinase Assay for Inhibitor Potency
This protocol is adapted for determining the potency of a this compound inhibitor against a kinase.[1]
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase assay buffer (e.g., 25 mM Tris pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% (v/v) Triton X-100).[1]
-
Inhibitor and Enzyme Incubation: In a 384-well plate, add the this compound inhibitor at various concentrations and the kinase (e.g., 20 nM). Incubate for a defined period (e.g., 20 minutes) at room temperature.[1]
-
Initiate Kinase Reaction: Add a solution containing ATP (e.g., 120 µM) and the substrate to initiate the reaction.[1] Incubate for a set time (e.g., 30 minutes) at room temperature.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: MTT Assay for Cytotoxicity
This protocol can be used to assess the cytotoxic effects of this compound compounds on cultured cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours.[2]
-
Compound Treatment: Add 20 µL of the this compound compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 72 hours.[2]
-
Add MTT Reagent: Remove the media and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[3][4]
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to dissolve the formazan crystals.[2][4]
-
Measure Absorbance: Shake the plate for 15 minutes and read the absorbance at 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 value.
Data Presentation
Table 1: Example IC50 Values of this compound Compounds Against WRN Helicase Activity. [1]
| Compound | ADP-Glo Assay IC50 (nM) | DNA Unwinding Assay IC50 (nM) |
| H3B-859 | 2700 | 900 |
| H3B-219 | 171 | 110 |
| H3B-960 | 110 | 22 |
| H3B-968 | 41 | 13 |
Table 2: Troubleshooting Summary for Common Assay Issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Compound autofluorescence, contaminated reagents, light-induced compound degradation. | Run compound-only controls, use high-purity reagents, protect compounds from light, consider an orthogonal assay. |
| Low Signal-to-Noise Ratio | Inactive enzyme/substrate, suboptimal reagent concentrations, incorrect buffer conditions. | Verify reagent activity with positive controls, titrate enzyme and substrate, optimize buffer pH and ionic strength. |
| Poor Dose-Response Curve | Compound insolubility, compound aggregation, non-specific binding. | Assess compound solubility, include a non-ionic detergent (e.g., 0.01% Triton X-100), modify dilution protocol. |
| Time-Dependent Activity Change | Compound instability in assay buffer or DMSO stock. | Prepare fresh solutions, minimize storage time, assess compound stability via LC-MS. |
| Irreproducible Results | Pipetting errors, temperature gradients across the plate, improper mixing. | Use calibrated pipettes, allow all reagents to reach room temperature, ensure thorough mixing of solutions. |
Visualizations
Signaling Pathways and Workflows
References
- 1. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. atcc.org [atcc.org]
Stability testing of Pyrimidine-2-sulfonamide under experimental conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability testing of Pyrimidine-2-sulfonamide. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general behavior of sulfonamides and pyrimidine-containing compounds, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, potentially yielding 2-aminopyrimidine and benzenesulfonic acid derivatives. The pyrimidine ring itself can also undergo hydrolysis to form corresponding pyrimidinones.[1][2] Sulfonamides are often more sensitive to basic hydrolysis.[3]
-
Oxidation: The aromatic rings and the sulfonamide group can be susceptible to oxidative degradation, often initiated by peroxide radicals.[4] This can lead to hydroxylated byproducts.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is crucial to conduct photostability studies as mandated by ICH Q1B guidelines to assess this liability.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure long-term stability, solid this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature (20-25°C) or refrigerated (2-8°C). For solutions, especially in protic solvents, storage at low temperatures (-20°C) is recommended to minimize hydrolytic degradation. Always use fresh solutions for experiments.
Q3: My chromatogram shows unexpected peaks during a stability study. What could be the cause?
A3: Unexpected peaks in a stability-indicating HPLC analysis typically point to one of three issues:
-
New Degradation Products: The stress condition may have produced a degradant not previously observed. This is common in forced degradation studies.
-
Contamination: The peak could originate from contamination in the solvent, sample handling equipment, or the container closure system.
-
Analytical System Artifacts: Issues like column bleed, air bubbles in the detector, or impurities in the mobile phase can manifest as extraneous peaks.
Refer to the troubleshooting workflow diagram below for a systematic approach to identifying the source of unknown peaks.
Q4: How much degradation is considered appropriate for forced degradation studies?
A4: The industry-accepted range for forced degradation studies is typically between 5-20% degradation of the active pharmaceutical ingredient (API).[6] The goal is to generate sufficient levels of primary degradants for detection and characterization without completely degrading the sample, which could lead to complex secondary degradation pathways.[6]
Q5: What type of analytical method is suitable for stability testing of this compound?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[7] A common setup involves a reversed-phase C18 column with a UV detector. The mobile phase is typically a gradient or isocratic mixture of an acidic phosphate buffer and an organic solvent like acetonitrile.[3] The method must be validated to prove it can separate the intact this compound from all potential degradation products.[7]
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate samples. | 1. Non-uniform stress conditions (e.g., temperature or light gradients in the chamber). 2. Inconsistent sample preparation. 3. Issues with analytical method precision. | 1. Ensure stability chambers are properly mapped for uniform temperature, humidity, and light exposure.[3] 2. Standardize all sample preparation steps, including weighing, dissolution, and dilution. 3. Validate the analytical method for precision and robustness to identify and control sources of variability.[7] |
| No degradation observed under a specific stress condition. | 1. The compound is stable under the applied conditions. 2. The stress conditions were not harsh enough. | 1. Document the stability of the compound. 2. Increase the severity of the stress (e.g., increase temperature, extend exposure time, or use a higher concentration of the stress agent like acid, base, or peroxide) and repeat the experiment.[8] |
| Mass balance is less than 95% in a stability study. | 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore). 2. Degradants are precipitating out of the solution. 3. The API or degradants are volatile. | 1. Use a mass-sensitive detector (e.g., LC-MS) or a universal detector (e.g., Charged Aerosol Detector) to search for non-chromophoric degradants. 2. Visually inspect samples for precipitation. If observed, modify the solvent or concentration. 3. Use techniques like Headspace GC-MS to analyze for volatile compounds. |
Data Presentation
The following tables present illustrative quantitative data from stability studies on this compound. Note: This data is for example purposes and should be replaced with actual experimental results.
Table 1: Stability of this compound under ICH Long-Term Storage Conditions (25°C / 60% RH)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.0 | < 0.05 | White Powder |
| 3 | 99.8 | 0.18 | White Powder |
| 6 | 99.6 | 0.35 | White Powder |
| 12 | 99.1 | 0.88 | White Powder |
| 24 | 98.3 | 1.65 | White Powder |
Table 2: Stability of this compound under Accelerated Storage Conditions (40°C / 75% RH)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.0 | < 0.05 | White Powder |
| 1 | 99.5 | 0.45 | White Powder |
| 3 | 98.7 | 1.27 | White Powder |
| 6 | 97.4 | 2.55 | Off-white Powder |
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Assay (%) | Total Degradation (%) | Number of Degradants >0.1% |
| 0.1 M HCl | 24 hours at 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 24 hours at 60°C | 88.1 | 11.9 | 3 |
| 3% H₂O₂ | 24 hours at RT | 90.3 | 9.7 | 3 |
| Thermal (Solid) | 48 hours at 80°C | 98.9 | 1.1 | 1 |
| Photolytic (Solid) | ICH Q1B | 94.2 | 5.8 | 2 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, a critical component of stability testing.
1. Acid Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to a known concentration (e.g., 1 mg/mL).
-
Transfer the solution to a sealed, inert vial.
-
Place the vial in a water bath or oven maintained at 60°C for 24 hours.[3]
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample alongside a control solution (prepared similarly but not heated).
-
2. Base Hydrolysis
-
Objective: To assess degradation under basic conditions.
-
Procedure:
-
Dissolve this compound in 0.1 M sodium hydroxide to a known concentration.
-
Follow steps 2-4 as described for Acid Hydrolysis.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.[3]
-
Dilute and analyze via HPLC as described above.
-
3. Oxidative Degradation
-
Objective: To evaluate stability in the presence of an oxidizing agent.
-
Procedure:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours, protected from light.[3]
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Analyze immediately via HPLC to prevent further degradation.
-
4. Thermal Degradation (Solid State)
-
Objective: To determine the effect of high temperature on the solid drug substance.
-
Procedure:
-
Place a thin layer of solid this compound powder in an open glass vial.
-
Store the vial in a calibrated oven at 80°C for 48 hours.[3]
-
After the specified time, remove the sample and allow it to cool.
-
Dissolve the solid in a suitable solvent, dilute with the mobile phase, and analyze via HPLC.
-
5. Photostability Testing (Solid State)
-
Objective: To assess the impact of light exposure.
-
Procedure:
-
Expose the solid this compound powder to a light source according to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare solutions of both the exposed sample and the dark control for HPLC analysis.
-
Diagrams and Visualizations
Caption: General workflow for stability testing of a drug substance.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
Preventing degradation of Pyrimidine-2-sulfonamide during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Pyrimidine-2-sulfonamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, extreme pH conditions (especially acidic), and light. The presence of strong nucleophiles can also lead to the degradation of certain substituted pyrimidine-2-sulfonamides.
Q2: How should solid this compound be stored to ensure its long-term stability?
A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container at a reduced temperature, ideally between 2-8°C.[1] To further protect against degradation, especially from moisture and oxygen, storage under an inert atmosphere such as argon or nitrogen is recommended.[1]
Q3: What precautions should I take when handling this compound in the laboratory?
A3: When handling this compound, it is important to minimize its exposure to atmospheric moisture and light. Use in a well-ventilated area or a fume hood is recommended. Avoid contact with strong acids, bases, and oxidizing agents, as these can promote degradation.
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Generally, sulfonamides are more susceptible to hydrolysis in acidic conditions.[2][3] For short-term storage of solutions, use a tightly capped vial and store at a low temperature. For longer-term storage, it is advisable to prepare fresh solutions before use.
Q5: Are there any known degradation pathways for this compound?
A5: While specific studies on the unsubstituted this compound are limited, the primary abiotic degradation pathway is expected to be hydrolysis of the sulfonamide bond, particularly under acidic conditions, which would lead to the cleavage of the molecule.[2] The pyrimidine ring itself can also be susceptible to microbial degradation.[4] For some substituted pyrimidine sulfonamides, reaction with nucleophiles can also be a degradation pathway.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of stock solution. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below, protected from light. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis | Degradation of the compound. | Review storage and handling procedures. Ensure the compound is stored in a dry, cool, and dark environment. Check the pH of your solutions, as acidic conditions can accelerate hydrolysis. |
| Loss of compound potency in biological assays | Degradation due to interaction with assay components or conditions. | Some substituted 2-sulfonyl/sulfonamide pyrimidines are unstable in the presence of nucleophiles like glutathione (GSH).[4][5] If your assay contains high concentrations of such reagents, consider the stability of your specific compound under those conditions. |
| Discoloration or change in the physical appearance of the solid compound | Significant degradation. | Do not use the compound. Procure a fresh batch and review your storage protocols to prevent future degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stability: Add the stock solution to aqueous buffers at different pH values (e.g., pH 4, 7, and 9). Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
Photostability: Expose a solution of the compound in a photostable, transparent container to a light source as specified in ICH Q1B guidelines.[6] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.[6]
-
Thermal Stability (in solution): Incubate solutions at elevated temperatures (e.g., 40°C, 60°C) and at refrigerated conditions (2-8°C) as a control.
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the aliquots by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). Determine the degradation rate and half-life under each condition.
Protocol 2: Recommended Storage Conditions for Solid Compound
-
Temperature: Store at 2-8°C for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Container: Keep in a tightly sealed, opaque container.[1]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
Validation & Comparative
In Vivo Anticancer Efficacy of a Novel Pyrimidine-2-Sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anticancer activity of a promising Pyrimidine-2-sulfonamide derivative, Thiazolo[5,4-d]pyrimidine-sulfonamide 7a, a potent Phosphoinositide 3-Kinase (PI3K) inhibitor. Its performance is objectively compared with standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, in the context of gastric cancer. This document outlines detailed experimental methodologies, presents comparative quantitative data, and visualizes key biological pathways and workflows to support preclinical research and drug development efforts.
Comparative In Vivo Efficacy Data
The in vivo anticancer activity of Thiazolo[5,4-d]pyrimidine-sulfonamide 7a was evaluated in a human gastric carcinoma HGC-27 xenograft model. The results are compared with reported efficacy data for 5-Fluorouracil and Cisplatin in similar gastric cancer xenograft models.
Disclaimer: The following data is compiled from different studies and is not from a direct head-to-head comparison. Experimental conditions such as cell lines, animal strains, and dosing schedules may vary, which can influence the outcome. This table should be used as a reference for relative efficacy.
| Compound | Cancer Model (Cell Line) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference Study |
| Thiazolo[5,4-d]pyrimidine-sulfonamide 7a | Gastric (HGC-27) | 40 mg/kg, oral administration | 88.7% | --INVALID-LINK-- |
| 5-Fluorouracil (5-FU) | Gastric (SGC7901) | Not specified | 26.36% | --INVALID-LINK--[1] |
| Cisplatin | Gastric (AGS) | 3 mg/kg, intraperitoneal administration | Significant tumor growth inhibition (quantitative TGI not specified) | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
In Vivo Xenograft Model for Thiazolo[5,4-d]pyrimidine-sulfonamide 7a
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of Thiazolo[5,4-d]pyrimidine-sulfonamide 7a.
a. Cell Line and Animal Model:
-
Cell Line: HGC-27 human gastric cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Female BALB/c nude mice, aged 4-6 weeks, are used for the studies. The animals are housed under specific pathogen-free (SPF) conditions.
b. Tumor Implantation:
-
HGC-27 cells are harvested during the exponential growth phase.
-
A single-cell suspension is prepared in a sterile, serum-free medium.
-
Approximately 5 x 10⁶ cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
c. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and vehicle control groups.
-
Thiazolo[5,4-d]pyrimidine-sulfonamide 7a is administered orally at a dose of 40 mg/kg according to the planned schedule. The control group receives the vehicle.
d. Efficacy and Toxicity Evaluation:
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study as a percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Toxicity Monitoring: Animal health is monitored daily. Body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and any mortality are recorded.
General In Vivo Xenograft Protocol for Anticancer Agents
This protocol provides a general framework for in vivo xenograft studies.
a. Cell Preparation:
-
Culture the selected human cancer cell line in the appropriate complete medium.
-
Harvest cells at 70-80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet twice with PBS and resuspend in a suitable volume for injection.
-
Determine cell viability using trypan blue exclusion.[3]
b. Animal Preparation and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID), 4-6 weeks old.[3]
-
Allow a 3-5 day acclimatization period.[3]
-
Inject the cell suspension (typically 1 x 10⁶ to 10 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.[3]
c. Treatment and Monitoring:
-
Once tumors are established (e.g., 50-200 mm³), randomize mice into treatment and control groups.
-
Administer the test compound, vehicle control, and any positive controls via the desired route (e.g., oral, intraperitoneal).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity throughout the study.
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to visually represent the experimental workflow and the targeted signaling pathway.
References
Comparative analysis of Pyrimidine-2-sulfonamide with other kinase inhibitors
Comparative Analysis of Pyrimidine-Sulfonamide Hybrids as Kinase Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The strategic hybridization of distinct pharmacophores into a single molecular entity represents a promising paradigm in modern drug discovery. This approach aims to develop agents with multi-target capabilities, improved pharmacokinetic profiles, and the potential to overcome drug resistance.[1][2] This guide provides a comparative analysis of a prominent class of such hybrids: Pyrimidine-Sulfonamides. By combining the pyrimidine scaffold, a privileged structure in numerous FDA-approved kinase inhibitors, with the versatile sulfonamide moiety, researchers have developed potent anticancer agents targeting a range of protein kinases.[1][3]
General Mechanism of Action
Protein kinases regulate a multitude of cellular processes by catalyzing the phosphorylation of substrate proteins, a critical step in signal transduction. In many cancers, kinases become dysregulated, leading to uncontrolled cell proliferation and survival. Pyrimidine-sulfonamide inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the target substrate and thereby blocking downstream signaling.
Comparative Performance Data
The efficacy of pyrimidine-sulfonamide hybrids has been demonstrated across various cancer cell lines and against multiple kinase targets. The tables below summarize key inhibitory concentration (IC₅₀) data, comparing these novel compounds to established chemotherapy agents and targeted inhibitors. Lower IC₅₀ values indicate higher potency.
Table 1: Antiproliferative Activity vs. Standard Chemotherapies
| Compound ID | Cancer Cell Line | Target/Assay | IC₅₀ (µM) of Hybrid | Comparator Drug | IC₅₀ (µM) of Comparator | Citation |
| Hybrid 9a | HCT-116 (Colon) | MTT Assay | 9.64 | 5-Fluorouracil | 37.22 | [1] |
| Hybrid 9b | HT-29 (Colon) | MTT Assay | 9.95 | 5-Fluorouracil | 16.07 | [1] |
| Hybrid 3a/b | HCT-116 (Colon) | MTT Assay | 5.66 / 9.59 | Doxorubicin | 3.30 | [1] |
| Hybrid 7 | KKU-100 (CCA*) | MTT Assay | 1.3 | Cisplatin | 18.1 | [1] |
| Hybrid 8a/b | MDA-MB-231 (Breast) | MTT Assay | 1.61 / 1.41 | Doxorubicin | 1.03 | [1] |
| Hybrid 46 | MCF-7 (Breast) | MTT Assay | 0.96 | Staurosporine | 9.20 | [1] |
*CCA: Cholangiocarcinoma
Table 2: Kinase-Specific Inhibition vs. Targeted Inhibitors
| Compound ID | Target Kinase | IC₅₀ of Hybrid | Comparator Drug | IC₅₀ of Comparator | Citation |
| Hybrid 49 | CDK4 | 150 nM | Ribociclib | 15.65 µM (cell-based) | [1] |
| Hybrid 10a | ALK / EGFR | 3.31 / 17.74 nM | - | - | [1] |
| Sul-DPPY 7e | FAK | <100 nM | - | - | [4] |
Key Signaling Pathway: CDK4/6-Rb Axis
A critical pathway in cell cycle regulation is controlled by Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5] In response to growth signals, Cyclin D activates CDK4/6, which then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[6][7] This phosphorylation event causes Rb to release the E2F transcription factor, allowing E2F to activate genes necessary for the transition from the G1 to the S phase of the cell cycle.[6] Several pyrimidine-sulfonamide hybrids have been identified as potent inhibitors of CDK4, effectively halting this process and inducing cell cycle arrest.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the methodologies for key experiments are detailed below.
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[8] Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[8][9]
Workflow Diagram
Detailed Protocol:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase.[10] They are then seeded into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium) and incubated overnight to allow for attachment.[11][12]
-
Compound Application: Prepare serial dilutions of the pyrimidine-sulfonamide compounds and control drugs in the appropriate cell culture medium. The overnight medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds.[11] Control wells should contain medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.[10] The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Incubation: Following treatment, 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) is added to each well.[8][11] The plate is returned to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan.[12]
-
Formazan Solubilization: For adherent cells, the medium containing MTT is carefully removed. For suspension cells, the plate can be centrifuged and the supernatant removed.[8] 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9][11] The plate is often placed on a shaker for a few minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[9] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[8] Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific purified kinase.
Protocol Outline:
-
Reaction Setup: In a microplate, the purified kinase enzyme is combined with a specific substrate (e.g., a peptide) and a buffer solution.
-
Inhibitor Addition: The pyrimidine-sulfonamide compounds are added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate (or consumed ATP) is quantified. Common methods include radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced as a direct output of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the resulting dose-response curve.
Conclusion
The hybridization of pyrimidine and sulfonamide scaffolds has yielded a robust and versatile class of kinase inhibitors with significant anticancer potential. Experimental data consistently demonstrates that these compounds exhibit potent antiproliferative activity against a wide range of cancer cell lines.[1] In many cases, their efficacy is comparable or superior to that of established clinical agents like 5-Fluorouracil, Cisplatin, and even targeted inhibitors such as Ribociclib.[1] Their ability to inhibit key oncogenic kinases, including CDKs, EGFR, and FAK, underscores their potential as multi-targeted agents capable of overcoming the complex and redundant signaling networks that drive cancer progression.[1][4][13] The continued exploration of the structure-activity relationships within this chemical class holds considerable promise for the rational design of next-generation kinase inhibitors for targeted cancer therapy.[2][14]
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Selectivity of Pyrimidine-2-sulfonamide as a Potent WRN Helicase Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Pyrimidine-2-sulfonamide-based inhibitors targeting the Werner syndrome (WRN) helicase. We present supporting experimental data, detailed protocols, and comparative analyses with alternative compounds to assess the selectivity of this chemical scaffold for its intended target.
The Werner syndrome protein (WRN), a helicase pivotal for DNA repair, has emerged as a synthetic lethal target in cancers with microsatellite instability (MSI).[1][2] This has spurred the development of inhibitors, among which this compound derivatives have shown significant promise as potent and selective covalent inhibitors of WRN's helicase activity.[1][2]
Comparative Analysis of WRN Inhibitor Potency and Selectivity
A series of 2-sulfonyl/sulfonamide pyrimidine compounds have been identified as covalent inhibitors of WRN.[1][3] The potency and selectivity of these compounds have been characterized against other human RecQ family helicases, namely Bloom Syndrome helicase (BLM) and RecQL1 helicase. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key this compound derivatives.
| Compound ID | Target | IC50 (nM) | Selectivity vs. BLM | Selectivity vs. RecQL1 | Reference |
| H3B-968 | WRN | ~10 | Not Reported | Not Reported | [1][2] |
| H3B-960 | WRN | 22 | >2272-fold | >2272-fold | [1][2] |
| BLM | >50,000 | [1] | |||
| RecQL1 | >50,000 | [1] | |||
| H3B-219 | WRN | 171 | >292-fold | >292-fold | [1] |
| BLM | >50,000 | [1] | |||
| RecQL1 | >50,000 | [1] | |||
| H3B-859 | WRN | 865 | >57-fold | >57-fold | [1] |
| BLM | >50,000 | [1] | |||
| RecQL1 | >50,000 | [1] |
Table 1: Potency and Selectivity of this compound based WRN Inhibitors.
The data clearly indicates a high degree of selectivity for the 2-sulfonyl/sulfonamide pyrimidine scaffold against WRN. For instance, H3B-960 demonstrates over 2272-fold selectivity for WRN compared to BLM and RecQL1.[1] This promising selectivity profile suggests a reduced likelihood of off-target effects through inhibition of related helicases.
Comparison with Alternative WRN Inhibitors
To provide a broader context, the performance of this compound derivatives can be compared with other classes of WRN inhibitors.
| Compound ID | Scaffold | Target | IC50 (nM) | Notes | Reference |
| GSK_WRN4 | Not Specified | WRN | Potent | Highly selective over other RecQ helicases. | [4] |
| MIRA-1 | Not Specified | WRN | Limited Potency | Previously reported putative WRN inhibitor. | [4][5] |
| NSC617145 | Not Specified | WRN | Limited Potency | Previously reported putative WRN inhibitor. | [4][5] |
Table 2: Comparison with Alternative WRN Inhibitors.
While detailed IC50 values for GSK_WRN4 are not publicly available, it is reported to be a potent and highly selective WRN helicase inhibitor.[4] In contrast, previously identified putative WRN inhibitors like MIRA-1 and NSC617145 have shown limited potency and selectivity.[4][5]
Mechanism of Action: Covalent Inhibition
The this compound derivatives act as covalent inhibitors, forming a permanent bond with the WRN protein. This mechanism is ATP-competitive, suggesting that the compounds bind to the ATP-binding pocket of the helicase domain.[1][3] The covalent binding is advantageous as it can lead to a prolonged duration of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Multiplexed High-Throughput Screening (HTS) Assay for WRN
This assay simultaneously monitors the exonuclease, ATPase, and helicase activities of the full-length WRN protein.[1][2]
-
Assay Principle: The helicase and ATPase activities are measured using a DNA unwinding assay that monitors the dequenching of a TAMRA fluorophore on a forked DNA substrate. The exonuclease activity is monitored using a separate fluorescent substrate.
-
Procedure:
-
The assay is performed in a multi-well plate format.
-
Full-length WRN protein is incubated with the test compounds.
-
The reaction is initiated by the addition of the respective DNA substrates and ATP.
-
Fluorescence changes are monitored over time using a plate reader.
-
Inhibition is calculated relative to a DMSO control.
-
ADP-Glo™ Kinase Assay
This biochemical assay measures the ATPase activity of WRN helicase, which is coupled to its DNA unwinding function.
-
Assay Principle: The assay quantifies the amount of ADP produced in the helicase reaction. A proprietary ADP-Glo™ reagent is used to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal proportional to the ADP concentration.
-
Procedure:
-
The WRN enzyme is incubated with the test compound in a 384-well plate.
-
The reaction is initiated by adding a mixture of a DNA substrate and ATP.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the enzyme reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to characterize the binding affinity of the inhibitors to the WRN helicase domain.
-
Assay Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure:
-
The WRN helicase domain is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into a syringe and titrated into the sample cell in small increments.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of selective and potent WRN helicase inhibitors. The covalent mechanism of action and high selectivity over other RecQ family helicases are desirable properties for a therapeutic agent. Further optimization of this scaffold could lead to the development of novel cancer therapeutics targeting MSI tumors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other WRN inhibitors.
References
- 1. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Benchmarking Pyrimidine-2-sulfonamide Derivatives Against Standard-of-Care Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of emerging Pyrimidine-2-sulfonamide derivatives against established standard-of-care cancer drugs. The information is curated from recent studies to support researchers and drug development professionals in evaluating the potential of this class of compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to this compound Derivatives
The this compound scaffold is a promising pharmacophore in modern oncology research.[1] Hybrids incorporating this moiety have demonstrated the ability to act on multiple biological targets within cancer cells simultaneously, potentially offering a multi-pronged attack on tumor growth and survival.[2][3][4] Preclinical studies have highlighted their potent in vitro and in vivo anticancer activities, suggesting a promising avenue for the development of novel therapeutics.[3]
Mechanism of Action: A Multi-Targeted Approach
This compound derivatives exert their anticancer effects through various mechanisms of action.[2] A key feature of these compounds is their ability to inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Some of the frequently reported targets include:
-
Carbonic Anhydrases (CAs): Many pyrimidine-sulfonamide hybrids are potent inhibitors of CAs, particularly CA II, which is involved in regulating pH homeostasis in cancer cells.[3]
-
Tyrosine Kinases: This class of compounds has been shown to inhibit various tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for angiogenesis and tumor cell proliferation.[3]
-
Other Kinases: Inhibition of other kinases like Aurora kinases and Cyclin-Dependent Kinases (CDKs) has also been reported, leading to cell cycle arrest and apoptosis.[3]
Below is a diagram illustrating a potential signaling pathway targeted by this compound derivatives.
Caption: Potential multi-target mechanism of this compound derivatives.
Comparative In Vitro Efficacy
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines, benchmarked against standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are presented in micromolar (µM) or nanomolar (nM) concentrations.
Table 1: Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50/GI50 | Standard Drug | Cell Line | IC50 | Reference |
| Thioether-containing hybrid 17 | MDA-MB-231 | 2.40-2.50 µM | 5-Fluorouracil | MDA-MB-231 | 2.46-6.70 µM | [3] |
| Thioether-containing hybrid 17 | MCF-7 | 2.40-2.50 µM | 5-Fluorouracil | MCF-7 | 2.46-6.70 µM | [3] |
| Thieno[2,3d]pyrimidine hybrid 58 | MCF-7 | 6.17 µM | Doxorubicin | MCF-7 | 1.6 µM | [3] |
| Thieno[2,3d]pyrimidine hybrid 58 | MDA-MB-231 | 8.68 µM | Doxorubicin | MDA-MB-231 | 2.2 µM | [3] |
| Pyrazolo[1,5-a]pyrimidine hybrid 46 | MCF-7 | 0.96 µM | Staurosporine | MCF-7 | 9.20 µM | [3] |
Table 2: Activity Against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 | Standard Drug | Cell Line | IC50 | Reference |
| Hybrid 9a | HCT-116 | 9.64 µM | 5-Fluorouracil | HCT-116 | 37.22 µM | [3] |
| Hybrid 9b | HT-29 | 9.95 µM | 5-Fluorouracil | HT-29 | 16.07 µM | [3] |
| Hybrid 3a | HCT-116 | 5.66 µM | Doxorubicin | HCT-116 | 3.30 µM | [3] |
Table 3: Broad Spectrum Activity
| Compound | Cancer Type | Mean GI50 | Standard Drug | Cancer Type | Mean GI50 | Reference |
| Imidazo[2,1-b]thiazole hybrid 27a | Broad Spectrum (60 cell lines) | 3.07 µM | Lapatinib | Broad Spectrum | 2.90 µM | [3] |
| Imidazo[2,1-b]thiazole hybrid 27b | Broad Spectrum (60 cell lines) | 2.72 µM | Nilotinib | Broad Spectrum | 2.90 µM | [3] |
| Imidazo[2,1-b]thiazole hybrid 27b | Broad Spectrum (60 cell lines) | 2.72 µM | Gefitinib | Broad Spectrum | 3.20 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of novel anticancer compounds.
Caption: A generalized workflow for preclinical anticancer drug evaluation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[9][10]
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.[10]
-
Cell Washing: The cell pellet is washed twice with cold PBS.[10]
-
Staining: Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[12][13]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.[13]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[12][13]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), at which point the mice are randomized into treatment and control groups.[13]
-
Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[13]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
The preclinical data presented in this guide suggest that this compound derivatives represent a versatile and potent class of anticancer agents. Their ability to target multiple signaling pathways offers a potential advantage over single-target therapies. Several derivatives have demonstrated in vitro efficacy comparable or superior to standard-of-care drugs against various cancer cell lines. Further in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles. The experimental protocols provided herein offer a framework for the continued investigation and development of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Assays for Validating the Mechanism of Action of Pyrimidine-2-Sulfonamides
For researchers and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is paramount. Pyrimidine-2-sulfonamides are a promising class of molecules, frequently identified as kinase inhibitors.[1][2] Validating that a compound's therapeutic effect stems from the intended target engagement requires a multi-faceted approach using orthogonal assays. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts.[3]
This guide provides a comparative overview of key orthogonal assays to build a robust MoA validation package for a Pyrimidine-2-sulfonamide inhibitor, focusing on a kinase target. We will cover biochemical assays, cellular target engagement, and downstream functional readouts, complete with experimental protocols and data presentation formats.
Figure 1. High-level workflow for MoA validation of a this compound inhibitor.
Biochemical Assays: Direct Target Interaction
The first step is to confirm direct interaction with the purified target protein, typically a kinase, and quantify its potency. Biochemical assays are essential for determining parameters like IC50 (potency in inhibiting enzyme activity) and Kd (binding affinity).[4]
Comparison of Key Biochemical Assays
| Assay Type | Principle | Measures | Pros | Cons |
| Luminescence Kinase Assay (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced. The ADP is converted to ATP, which is used by luciferase to generate light.[5] | IC50 | Universal for any ADP-producing enzyme, high sensitivity, and broad dynamic range. | Indirect measurement; potential for interference from ATP-ases in impure samples. |
| Time-Resolved FRET (TR-FRET) | Measures binding or activity. For binding, a tracer competes with the inhibitor. For activity, an antibody detects the phosphorylated product.[5][6] | Kd, IC50 | Homogeneous (no-wash) format, ratiometric detection reduces interference, highly sensitive. | Requires specific reagents (labeled tracers, antibodies); potential for FRET interference. |
| Surface Plasmon Resonance (SPR) | The inhibitor is flowed over a sensor chip with the immobilized target kinase. Binding events are measured in real-time by changes in the refractive index.[3] | kd (off-rate), ka (on-rate), Kd | Label-free, provides detailed kinetic data, can detect weak binders. | Requires specialized equipment, protein immobilization can affect activity, lower throughput. |
Experimental Protocol: Luminescence Kinase Activity Assay (ADP-Glo™)
This protocol outlines the measurement of IC50 for a this compound against a target kinase.
-
Compound Preparation : Prepare a serial dilution of the this compound inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Kinase Reaction :
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and the inhibitor solution.[7]
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.[4]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection :
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and provide the substrate for luciferase. Incubate for 30 minutes.
-
-
Data Acquisition : Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[7]
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Target Engagement Assays: Confirming Interaction in Live Cells
Biochemical assays use purified proteins, which lack the complexity of a cellular environment. Target engagement assays are critical to confirm that the compound enters the cell and binds to its intended target.[8][9]
Figure 2. Logic flow from biochemical confirmation to cellular target engagement.
Comparison of Key Target Engagement Assays
| Assay Type | Principle | Measures | Pros | Cons |
| NanoBRET™ | A Bioluminescence Resonance Energy Transfer (BRET) assay. A NanoLuc® luciferase-tagged kinase and a fluorescent tracer are expressed in live cells. The inhibitor displaces the tracer, causing a decrease in the BRET signal.[8][10] | Cellular Affinity (IC50) | Live-cell measurement, quantitative, high-throughput, can determine residence time.[8] | Requires genetic modification of cells to express the fusion protein. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are heated, and the amount of soluble (non-denatured) target protein is measured, usually by Western Blot or ELISA.[11] | Thermal Shift (Target Stabilization) | Label-free, uses unmodified compound and endogenous protein, applicable to many targets. | Lower throughput, can be technically challenging, interpretation is semi-quantitative. |
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a method to quantitatively measure the interaction between the this compound and its target kinase in live cells.[8]
-
Cell Preparation : Plate HEK293 cells transiently or stably expressing the kinase-NanoLuc® fusion protein in a 96-well or 384-well plate.
-
Compound Treatment : Treat the cells with the serially diluted this compound compound and incubate under standard cell culture conditions (37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Tracer and Substrate Addition : Add the cell-permeable NanoBRET™ tracer and the Nano-Glo® Substrate to the wells. The tracer concentration should be optimized to provide a good signal window.
-
Data Acquisition : Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Analysis : Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50, which reflects the compound's apparent affinity in a physiological context.
Downstream Signaling & Functional Assays: Verifying the Biological Effect
Confirming target engagement is not enough; it is crucial to demonstrate that this engagement leads to the desired biological outcome. This involves measuring the inhibition of the downstream signaling pathway and observing a cellular phenotype.[7][12]
Figure 3. A representative MAPK signaling pathway showing the target (MEK) and orthogonal readouts.
Comparison of Key Functional Assays
| Assay Type | Principle | Measures | Pros | Cons |
| Western Blot (Phospho-protein) | Detects the phosphorylation status of a specific downstream substrate of the target kinase. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with phospho-specific antibodies.[7] | Target Modulation | Direct evidence of pathway inhibition, widely used and understood, can assess multiple targets. | Semi-quantitative, low throughput, requires specific and validated antibodies. |
| Cell Proliferation Assay (e.g., CellTiter-Glo®) | Measures the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[7] Inhibition of a pro-proliferative kinase should reduce cell viability. | Cellular Potency (EC50) | High-throughput, reflects a key physiological outcome, commercially available kits are robust. | Indirect measure of target activity; cell death could be due to off-target toxicity. |
| High-Content Imaging | Uses automated microscopy and image analysis to quantify cellular phenotypes, such as changes in morphology, protein localization, or cell cycle status, upon inhibitor treatment. | Phenotypic Changes | Multiparametric data from a single experiment, provides spatial and morphological context. | Complex data analysis, lower throughput than plate-reader assays, requires specialized equipment. |
Experimental Protocol: Western Blot for Downstream Phosphorylation
This protocol describes how to measure the inhibition of ERK phosphorylation downstream of a target kinase like MEK.
-
Cell Culture and Treatment : Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase pathway) and allow cells to adhere. Starve the cells (e.g., in serum-free media) to reduce basal pathway activation.
-
Inhibitor Incubation : Pre-treat the cells with various concentrations of the this compound for 1-2 hours.
-
Pathway Stimulation : Stimulate the pathway with a growth factor (e.g., EGF for the MAPK pathway) for a short period (e.g., 10-15 minutes). Include an unstimulated control.
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification and Electrophoresis : Determine the protein concentration of each lysate using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel.
-
Blotting and Antibody Incubation : Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Detection : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Re-probe the same blot with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Summary of Quantitative Data
A key component of MoA validation is the correlation of data across orthogonal assays. Potency values should be comparable, with the expectation that cellular potencies (EC50) are often higher than biochemical potencies (IC50) due to factors like cell permeability and intracellular ATP concentrations.
Table 3: Hypothetical Comparative Data for Compound "P2S-123"
| Assay | Parameter Measured | Result | Interpretation |
| Biochemical Activity (ADP-Glo) | IC50 vs. Target Kinase | 15 nM | High potency against the isolated enzyme. |
| Biochemical Binding (TR-FRET) | Kd vs. Target Kinase | 25 nM | Strong, direct binding to the target. |
| Target Engagement (NanoBRET) | Cellular IC50 | 95 nM | Good target engagement in live cells. |
| Downstream Signaling (p-ERK Western) | IC50 of Phosphorylation Inhibition | 110 nM | Inhibition of the downstream pathway correlates with cellular target engagement. |
| Cellular Function (Proliferation) | EC50 in Cancer Cell Line | 250 nM | Compound inhibits cell proliferation at a concentration consistent with pathway inhibition. |
| Kinome Screen (Selectivity) | S-Score (10) at 1 µM | 0.02 | Highly selective for the intended target kinase over a broad panel of other kinases. |
By systematically applying these orthogonal assays, researchers can build a compelling and robust data package to validate the mechanism of action of a this compound, significantly increasing confidence in its therapeutic potential and guiding further development.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the ADME properties of Pyrimidine-2-sulfonamide analogs
A Guide for Drug Development Professionals
The pyrimidine-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer and antidiabetic properties.[1][2][3] The journey from a potent "hit" compound to a viable drug candidate, however, is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile dictates its bioavailability, efficacy, and potential for toxicity.[4] This guide provides a comparative overview of key ADME parameters for a series of hypothetical Pyrimidine-2-sulfonamide analogs, supported by detailed experimental protocols for their determination.
Data Presentation: Comparative ADME Profile
The following table summarizes the in vitro ADME properties of three representative this compound analogs. These analogs differ by the substitution on the pyrimidine ring and the sulfonamide nitrogen, modifications commonly explored to optimize both potency and pharmacokinetic properties.[5][6]
| Parameter | Analog A | Analog B | Analog C | Desired Profile |
| Absorption | ||||
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.8 | 5.2 | 12.5 | > 10 (High) |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 3.1 | 1.5 | < 2 |
| Aqueous Solubility (µM, pH 7.4) | 15 | 150 | 95 | > 50 |
| Distribution | ||||
| LogD (pH 7.4) | 4.5 | 2.8 | 3.1 | 1 - 3 |
| Plasma Protein Binding (Human, %) | 99.5 | 92.1 | 95.8 | < 95% |
| Metabolism | ||||
| Metabolic Stability (Human Liver Microsomes, t½ min) | < 5 | 45 | > 60 | > 30 |
| CYP3A4 Inhibition (IC₅₀, µM) | 0.9 | 15 | > 30 | > 10 |
Analysis:
-
Analog A exhibits poor absorption characteristics (low permeability, low solubility) and is rapidly metabolized. Its high lipophilicity (LogD) likely contributes to its high plasma protein binding and potential for CYP450 inhibition.
-
Analog B shows improved permeability and solubility. However, its high efflux ratio suggests it is a substrate for efflux transporters like P-glycoprotein, which could limit net absorption in vivo.[7] Its metabolic stability is moderate.
-
Analog C demonstrates the most promising profile with high permeability, good solubility, a low efflux ratio, high metabolic stability, and low potential for CYP3A4 inhibition, making it the most suitable candidate for further development.
Key Experimental Workflows and Signaling Pathways
Visualizing the complex processes in ADME studies is crucial for understanding the journey of a drug candidate.
Caption: Overview of the ADME pathway for an orally administered drug.
Caption: Experimental workflow for the in vitro Microsomal Stability Assay.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable ADME data.
Caco-2 Permeability Assay
This assay is the industry standard for predicting human intestinal absorption of drugs.[8] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[7][9]
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~6 x 10⁴ cells/cm².
-
Monolayer Differentiation: The cells are cultured for 21 days in a humidified incubator at 37°C and 5% CO₂. The culture medium is replaced every 2-3 days. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The Caco-2 monolayers are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
For apical-to-basolateral (A→B) assessment, the test compound (e.g., 10 µM in HBSS) is added to the apical (donor) side, and fresh HBSS is added to the basolateral (receiver) side.
-
For basolateral-to-apical (B→A) assessment, the compound is added to the basolateral (donor) side.
-
The plates are incubated for 2 hours at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at the end of the incubation. The initial concentration in the donor compartment is also measured.
-
-
Analysis: Compound concentrations are quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.[10] The efflux ratio (Papp B→A / Papp A→B) is determined to identify if the compound is a substrate of efflux transporters.[8]
Metabolic Stability Assay
This assay measures a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[11][12][13]
-
Test System: Pooled human liver microsomes (HLM) are used to average out inter-individual variability.[11]
-
Incubation:
-
The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[13]
-
The mixture is pre-warmed for 5-10 minutes before the reaction is initiated by adding an NADPH-regenerating cofactor system.[14] A control incubation without the cofactor is run in parallel to assess non-NADPH-dependent degradation.[15]
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[13]
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining over time.[15] The natural logarithm of the percent remaining is plotted against time, and the slope of this line is used to calculate the in vitro half-life (t½).[12]
Plasma Protein Binding (PPB) Assay
Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[16] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine PPB.[17]
-
Methodology:
-
The RED device consists of a Teflon base plate with disposable inserts, each containing two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).
-
The test compound is added to pooled human plasma. This plasma is then added to one chamber of the RED insert.
-
Phosphate-buffered saline (PBS) is added to the other chamber.
-
The device is sealed and incubated at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[16][17]
-
-
Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The plasma sample is matched with an equivalent amount of buffer, and the buffer sample is matched with an equivalent amount of blank plasma to ensure identical matrix effects for analysis.[17] Concentrations in both chambers are determined by LC-MS/MS. The percent unbound and percent bound are then calculated.[16]
LogD (Distribution Coefficient) Determination
LogD is the measure of a compound's lipophilicity at a specific pH, typically physiological pH 7.4. It influences solubility, permeability, and nonspecific binding.
-
Shake-Flask Method: This is the traditional method for LogP and LogD determination.[18][19]
-
A solution of the test compound is prepared in a biphasic system of n-octanol and an aqueous buffer (PBS, pH 7.4), which have been pre-saturated with each other.
-
The mixture is shaken vigorously until equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Analysis: Aliquots are carefully removed from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined by HPLC-UV or LC-MS/MS.[18] LogD is calculated as the log₁₀ of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[20]
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for a compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms.
-
Methodology:
-
Human liver microsomes are incubated with a known, isoform-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) in the presence of various concentrations of the test compound.[21][22]
-
The reaction is initiated with an NADPH-regenerating system and incubated at 37°C for a short, defined period that falls within the linear range of metabolite formation.
-
The reaction is stopped with a cold organic solvent.
-
-
Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS. The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is then determined by non-linear regression analysis.[23]
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J [pubs.rsc.org]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. acdlabs.com [acdlabs.com]
- 21. criver.com [criver.com]
- 22. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Pyrimidine-2-Sulfonamide Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to form key hydrogen bonds with the kinase hinge region. The addition of a 2-sulfonamide moiety can significantly influence the selectivity profile of these inhibitors. This guide provides a comparative evaluation of pyrimidine-2-sulfonamide compounds and their non-sulfonamide pyrimidine alternatives, with a focus on their off-target effects. Experimental data from kinome-wide profiling studies are presented to offer an objective comparison.
Executive Summary
This compound derivatives, exemplified by the highly selective TBK1 inhibitor GSK8612, can exhibit a remarkably clean off-target profile. In contrast, pyrimidine-based inhibitors lacking the sulfonamide group, such as MRT67307, may display a broader range of off-target activities. This guide will delve into the specifics of these differences, providing quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to aid in the rational design and evaluation of selective kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to unforeseen side effects and toxicity. Here, we compare the selectivity of a this compound, GSK8612, with a pyrimidine-based inhibitor lacking the sulfonamide moiety, MRT67307.
Table 1: On-Target and Off-Target Profile of GSK8612 (this compound)
| Target | Assay Type | Potency (pKd) | Key Findings |
| TBK1 (On-Target) | Kinobeads | 8.0 | High-affinity binding to the primary target. |
| IKKε | Kinobeads | < 7.0 | Significantly lower affinity compared to TBK1. |
| Other Kinases | Kinobeads | Not significant | No off-targets identified within a 10-fold affinity of TBK1.[1][2] |
Table 2: On-Target and Off-Target Profile of MRT67307 (Pyrimidine without Sulfonamide)
| Target | Assay Type | Potency (IC50) | Key Findings |
| TBK1 (On-Target) | Biochemical Assay | 19 nM | Potent inhibition of the primary target. |
| IKKε | Biochemical Assay | 160 nM | Also inhibits the closely related kinase IKKε. |
| MARK1/2/3/4 | Biochemical Assay | 27-52 nM | Potent inhibition of the MARK kinase family. |
| SIK2 | Biochemical Assay | 67 nM | Significant inhibition of Salt-Inducible Kinase 2. |
| Aurora B | Kinase Panel | >90% inhibition at 1 µM | Strong inhibition of a key mitotic kinase. |
| JAK2 | Kinase Panel | >90% inhibition at 1 µM | Strong inhibition of a kinase involved in cytokine signaling. |
| MLK1/3 | Kinase Panel | >90% inhibition at 1 µM | Strong inhibition of Mixed-Lineage Kinases. |
Data compiled from publicly available sources. Direct comparison should be made with caution as assays may have been performed under different conditions.
Experimental Protocols
The data presented in this guide were generated using advanced kinase profiling technologies. Understanding the principles of these methods is crucial for interpreting the results.
Kinobeads-Based Chemoproteomics
This method is used to determine the binding affinity of a compound against a large panel of native kinases in a cellular lysate.
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (kinobeads). A cell lysate is incubated with the kinobeads in the presence of the test compound. The native kinases from the lysate that are not inhibited by the test compound will bind to the kinobeads. The kinases that are bound by the test compound will remain in the supernatant. By quantifying the amount of each kinase bound to the beads in the presence versus the absence of the test compound using mass spectrometry, the binding affinity (Kd) for each kinase can be determined.[3][4][5][6][7]
Generalized Protocol:
-
Cell Lysis: Cells are lysed to release the native kinases.
-
Compound Incubation: The cell lysate is incubated with various concentrations of the test compound.
-
Kinobead Enrichment: The lysate-compound mixture is then incubated with kinobeads to capture unbound kinases.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Digestion: The bound kinases are eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: The amount of each kinase captured at different compound concentrations is used to calculate the dissociation constant (Kd).
KINOMEscan™ (Active Site-Directed Competition Binding Assay)
This is a high-throughput in vitro method to quantify the binding of a compound to a large panel of recombinant kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are tagged with a unique DNA identifier. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[8][9][10][11]
Generalized Protocol:
-
Assay Preparation: A mixture of a specific kinase, the immobilized ligand, and the test compound at a single concentration (for screening) or at various concentrations (for Kd determination) is prepared.
-
Binding Competition: The components are allowed to reach equilibrium.
-
Capture: The immobilized ligand with any bound kinase is captured on a solid support.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of captured kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For dose-response experiments, a Kd value can be calculated.
Signaling Pathways and Off-Target Effects
Understanding the signaling pathways of both on-target and off-target kinases is crucial for predicting the potential biological consequences of inhibitor treatment.
Workflow for Evaluating Off-Target Effects
Caption: A logical workflow for the evaluation and mitigation of off-target effects of kinase inhibitors.
On-Target: TBK1/IKKε Signaling Pathway
TBK1 and the closely related IKKε are key kinases in the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors that detect viral and bacterial components.[12][13][14][15]
Caption: Simplified TBK1/IKKε signaling pathway leading to type I interferon production.
Off-Target Example 1: MELK Signaling in Cell Cycle and Cancer
Maternal Embryonic Leucine Zipper Kinase (MELK) is involved in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its overexpression is linked to several cancers.[16][17][18]
Caption: The MELK signaling pathway, which is implicated in cell cycle progression and cancer.
Off-Target Example 2: DDR1 Signaling in Cell Adhesion and Migration
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, migration, and proliferation. Its dysregulation is associated with various cancers and fibrotic diseases.[3][17][19][20][21][22]
Caption: A simplified overview of the DDR1 signaling pathway initiated by collagen binding.
Conclusion
The inclusion of a 2-sulfonamide moiety on a pyrimidine scaffold can be a valuable strategy for enhancing kinase inhibitor selectivity. As demonstrated by the comparison of GSK8612 and MRT67307, the sulfonamide-containing compound exhibits a much cleaner off-target profile. For drug development professionals, this highlights the importance of comprehensive kinome-wide profiling to identify and understand potential off-target effects. By carefully analyzing the signaling pathways of these off-targets, researchers can better predict potential toxicities and design more selective and safer therapeutic agents. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel kinase inhibitors.
References
- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. chayon.co.kr [chayon.co.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer [frontiersin.org]
- 22. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pyrimidine-2-sulfonamide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Pyrimidine-2-sulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The proper handling and disposal of chemical waste are paramount in a laboratory setting. This compound, a compound of interest in research and drug development, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is crucial to mitigate health risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Personal Protective Equipment (PPE): The consistent use of appropriate PPE is the foundation of laboratory safety. This includes, but is not limited to:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) must be worn to prevent skin contact.[2] Gloves should be inspected before use and properly removed and discarded after handling the chemical.[2]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[2][3]
-
Respiratory Protection: Handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]
In the event of a spill, the area should be evacuated. For small spills, dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal.[4] All contaminated surfaces should then be thoroughly cleaned.[4]
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use respiratory protection if dust/aerosols are generated. | [1][2][3] |
| Handling | Use in a well-ventilated area or fume hood. Avoid formation of dust and aerosols. | [1][2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant or licensed hazardous waste disposal facility. | [2][6] |
| Spill Cleanup | For small spills, dampen with acetone, collect in a suitable container, and wash the area with soap and water. | [4] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide (CO2). | [6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration to ensure the complete destruction of the compound.[2] Do not dispose of this chemical down the drain or in the general waste stream.[2]
-
Waste Segregation and Collection:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), as hazardous waste.[3]
-
Collect all waste materials in a dedicated and clearly labeled hazardous waste container.[2][7] It is crucial to segregate chemical wastes; do not mix this compound waste with other waste streams unless approved by your institution's safety office.[2][8]
-
-
Container Selection and Management:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C4H5N3O2S | CID 18547005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. web.uri.edu [web.uri.edu]
Personal protective equipment for handling Pyrimidine-2-sulfonamide
This document provides essential safety and logistical guidance for the handling and disposal of Pyrimidine-2-sulfonamide, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard Identification and Classification
This compound is a compound that requires careful handling due to its potential health hazards.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
| Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant risk of splashing. | Ensure eye protection meets appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber). | Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[2][3] |
| Protective Clothing | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. | Clothing worn while handling the compound should be washed separately from other laundry.[4] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. | Ensure proper fit-testing and training before using a respirator.[2] |
Operational and Disposal Plans
A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.
1. Engineering Controls:
-
All handling of the solid compound or its solutions, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use the smallest quantity of the substance necessary for the experiment.
2. Handling Procedures:
-
Avoid the formation and inhalation of dust.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Keep the container tightly closed when not in use.
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material (such as sand or vermiculite) to avoid raising dust.
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
4. Disposal Plan:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[5][6]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional policies.
-
Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6] Do not dispose of this chemical down the drain or in the general waste stream.[6]
Experimental Protocols
While specific experimental protocols involving this compound are diverse, ranging from its use in synthesizing potential anticancer agents to its application as a covalent inhibitor in biochemical assays, the handling procedures outlined in this document are a mandatory prerequisite for any experimental work.[7][8][9][10][11] Researchers must incorporate these safety measures into their specific experimental workflows.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
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- 2. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
